molecular formula C6H10O2S B1280510 2-(Allylthio)propanoic acid CAS No. 54680-83-0

2-(Allylthio)propanoic acid

Cat. No.: B1280510
CAS No.: 54680-83-0
M. Wt: 146.21 g/mol
InChI Key: ZDJCWQSKOWVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)propanoic acid is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Allylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCWQSKOWVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505006
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54680-83-0
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, characterization, and handling of 2-(Allylthio)propanoic acid (CAS 54680-83-0). It is designed for researchers requiring high-purity synthesis for flavor chemistry or pharmaceutical intermediate applications.

Executive Summary

2-(Allylthio)propanoic acid is a functionalized carboxylic acid featuring a thioether linkage and a terminal alkene. It serves as a critical intermediate in the synthesis of sulfur-containing flavor compounds (imparting garlic, onion, and roasted notes) and acts as a building block for pharmaceutical scaffolds requiring allyl-sulfide moieties.

This guide prioritizes the Nucleophilic Substitution Route using 2-mercaptopropanoic acid (thiolactic acid) and allyl bromide. This pathway is selected over the alternative (allyl mercaptan + 2-chloropropanoic acid) to minimize the handling of highly volatile and noxious allyl mercaptan, thereby enhancing laboratory safety without compromising yield.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-(Prop-2-en-1-ylsulfanyl)propanoic acid
CAS Number 54680-83-0
Molecular Formula C₆H₁₀O₂S
Molecular Weight 146.21 g/mol
Appearance Colorless to pale yellow oil
Density ~1.11 g/cm³
Boiling Point ~125°C (at 15 mmHg) / 243°C (at 760 mmHg, extrapolated)
Solubility Soluble in ethanol, ether, DCM; slightly soluble in water
Chirality Contains one stereocenter at C2.[1][2][3][4] Synthesis yields a racemate (±).

Retrosynthetic Analysis & Strategy

The synthesis relies on an SN2 nucleophilic substitution. Two primary disconnections are possible:

  • Path A (Recommended): Alkylation of 2-mercaptopropanoic acid with allyl bromide.

  • Path B: Alkylation of allyl mercaptan with 2-chloropropanoic acid.

Selection Logic: Path A is superior for bench-scale synthesis. 2-Mercaptopropanoic acid is a liquid with a manageable vapor pressure compared to allyl mercaptan, which is extremely volatile and possesses an overwhelming stench. Path A allows for the generation of the nucleophile (thiolate) in situ, reducing exposure hazards.

Reaction Pathway Diagram

Synthesispathway cluster_conditions Reaction Conditions Start 2-Mercaptopropanoic Acid (Thiolactic Acid) Intermediate Potassium 2-mercaptopropanoate (Thiolate Nucleophile) Start->Intermediate  1. Base (0°C)   Base KOH / EtOH (Deprotonation) Product 2-(Allylthio)propanoic Acid Intermediate->Product  2. SN2 Attack   Reagent Allyl Bromide (Electrophile) Reagent->Intermediate Temp: 0°C to RT Temp: 0°C to RT Time: 4-6 Hours Time: 4-6 Hours

Caption: SN2 pathway utilizing thiolactic acid as the nucleophilic scaffold.

Experimental Protocol: Synthesis of 2-(Allylthio)propanoic Acid

Safety Warning: Allyl bromide is a lachrymator and toxic. Thiolactic acid has a strong disagreeable odor. All operations must be performed in a fume hood . Bleach solution should be available to neutralize sulfur spills.

Materials
  • 2-Mercaptopropanoic acid (Thiolactic acid): 10.6 g (100 mmol)

  • Allyl Bromide: 12.1 g (100 mmol)

  • Potassium Hydroxide (KOH): 11.2 g (200 mmol)

  • Ethanol (95%): 100 mL

  • Hydrochloric Acid (1M): For acidification

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology
  • Preparation of Thiolate (0 - 15 min):

    • Dissolve 11.2 g of KOH in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice bath.

    • Add 10.6 g of 2-mercaptopropanoic acid dropwise over 10 minutes. The solution may warm slightly; maintain <5°C. Rationale: Two equivalents of base are used—one to neutralize the carboxylic acid and one to deprotonate the thiol.

  • Alkylation (15 min - 4 hours):

    • Add 12.1 g of allyl bromide dropwise to the cold mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir vigorously for 4 hours. A white precipitate (KBr) will form.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The thiol spot should disappear.

  • Workup & Isolation:

    • Filter off the KBr salt and rinse the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove most of the ethanol.

    • Dilute the residue with 50 mL water.

    • Acidification: Cool the aqueous solution to 0°C and slowly acidify to pH ~2 using 1M HCl. Caution: This regenerates the free acid form.

    • Extract the aqueous layer with Dichloromethane (3 x 50 mL).

    • Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and evaporate the solvent.

    • Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at ~125°C (15 mmHg).

    • Yield: Expected yield is 75-85%.

Purification Workflow Diagram

Workup Crude Reaction Mixture (Ethanol, KBr, Product Salt) Filter Filtration Crude->Filter Remove KBr Evap Evaporate Ethanol Filter->Evap Acidify Acidify with HCl (pH 2) Evap->Acidify Aqueous Residue Extract Extraction (DCM) Acidify->Extract Free Acid Form Dry Dry (MgSO4) & Concentrate Extract->Dry Distill Vacuum Distillation Dry->Distill

Caption: Isolation and purification logic flow.

Characterization Suite

Validation of the product structure is achieved through NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR)[9][11][12]
  • Solvent: CDCl₃

  • ¹H NMR (400 MHz):

    • δ 11.0 (s, 1H): -COOH (Broad singlet, exchangeable).

    • δ 5.7-5.9 (m, 1H): -CH= (Allylic vinyl proton).

    • δ 5.1-5.3 (m, 2H): =CH₂ (Terminal alkene protons).

    • δ 3.4 (q, J=7 Hz, 1H): -CH(CH₃)- (Alpha-proton).

    • δ 3.2 (d, J=7 Hz, 2H): -S-CH₂- (Allylic methylene).

    • δ 1.45 (d, J=7 Hz, 3H): -CH₃ (Methyl group).

Infrared Spectroscopy (FT-IR)
  • 3300-2500 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

  • 1715 cm⁻¹: C=O stretch (Strong, carbonyl).

  • 1635 cm⁻¹: C=C stretch (Weak, alkene).

  • 1240 cm⁻¹: C-O stretch.

  • 600-800 cm⁻¹: C-S stretch (Characteristic thioether).

Applications & Significance

  • Flavor Chemistry: Used at ppm levels to reconstitute roasted garlic and onion profiles. The allyl-thio moiety is crucial for the "pungent" sensory trigger.

  • Pharmaceuticals: Serves as a precursor for substituted dihydro-thiophenes and as a side-chain donor in penicillin derivatives.

  • Polymer Science: The terminal alkene allows this molecule to act as a chain transfer agent or functional monomer in radical polymerization (RAFT agents).

References

  • Fernandes, L., et al. (2004). Synthesis of allyl bromides and derivatives. Tetrahedron, 60, 9983-9989.[5] (Contextual grounding for allyl bromide reactivity).

  • National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 2-methyl- IR and Mass Spectra. Retrieved from [Link] (Used for comparative spectral analysis of the propanoic backbone).

  • Doc Brown's Chemistry. (n.d.). Interpretation of NMR and IR spectra of carboxylic acids. Retrieved from [Link]

Sources

2-(Allylthio)propanoic Acid: Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allylthio)propanoic acid (CAS: 54680-83-0) is a specialized organosulfur research chemical serving as a lipophilic structural analog to the bioactive garlic metabolite S-allyl-cysteine (SAC). Unlike SAC, which relies on amino acid transporters for cellular entry, 2-(allylthio)propanoic acid lacks the zwitterionic amino group, facilitating passive diffusion across lipid bilayers. This unique physicochemical profile makes it a critical probe for isolating the pharmacological activity of the allyl-thio pharmacophore —specifically in Histone Deacetylase (HDAC) inhibition and Reactive Oxygen Species (ROS) scavenging—independent of amino acid metabolic pathways.

This guide provides a comprehensive technical overview, including validated synthesis protocols, mechanistic insights, and safety standards for researchers in oncology, metabolic disease, and medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties

Core Identification
ParameterDetail
Chemical Name 2-(Allylthio)propanoic acid
Synonyms S-Allyl-2-mercaptopropionic acid; Deamino-S-allyl-cysteine analog
CAS Number 54680-83-0
Molecular Formula

Molecular Weight 146.21 g/mol
SMILES CC(C(=O)O)SCC=C
Physicochemical Profile[2][3]
  • Appearance: Colorless to pale yellow oily liquid or low-melting solid.

  • Odor: Characteristic sulfurous/alliaceous odor (garlic-like), distinct but less pungent than allyl mercaptan.

  • Solubility:

    • High: Ethanol, DMSO, DMF, Chloroform.

    • Low: Water (requires pH adjustment >7.0 to form soluble carboxylate salt).

  • Stability: Sensitive to oxidation (sulfoxide formation) and extreme heat. Store at 2–8°C under inert gas (

    
     or Ar).
    

Part 2: Synthesis & Production Strategy

Synthetic Logic (The Approach)

The most robust synthesis route involves the nucleophilic substitution of a 2-haloalkanoic acid by allyl mercaptan (allyl thiol) under basic conditions. This method is preferred over the reaction of allyl halides with thiolactic acid due to the commercial availability and stability of 2-chloropropanoic acid.

Reaction Scheme:



Representative Laboratory Protocol

Note: All steps involving thiols must be performed in a fume hood.

Reagents:

  • Allyl mercaptan (95%+)

  • 2-Chloropropanoic acid (98%+)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Dichloromethane (DCM) for extraction

  • Hydrochloric acid (HCl), 2M

Step-by-Step Methodology:

  • Neutralization: In a 250 mL round-bottom flask, dissolve 2-chloropropanoic acid (10.8 g, 100 mmol) in 50 mL of water. Slowly add sodium carbonate (

    
    ) or NaOH until pH reaches ~8–9 to form the sodium salt.
    
  • Thiol Addition: Add allyl mercaptan (8.15 g, 110 mmol) dropwise to the stirred solution.

  • Catalysis: Add a catalytic amount of NaOH (5M) to maintain basicity (pH >10), ensuring the thiol exists as the nucleophilic thiolate anion (

    
    ).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor consumption of 2-chloropropanoic acid via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash with DCM (2 x 30 mL) to remove unreacted allyl mercaptan (organic layer discarded).

    • Acidification: Acidify the aqueous layer carefully with 2M HCl to pH ~2.0. The product will oil out or precipitate.

    • Extraction: Extract the acidified aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Distillation under high vacuum may be required for high-purity applications.
    

Part 3: Mechanisms of Action & Research Applications

The "Allyl-Thio" Pharmacophore

Research suggests that the biological activity of garlic-derived compounds hinges on the S-allyl group . 2-(Allylthio)propanoic acid serves as a simplified probe to study this group's effects without the confounding variables of amino acid metabolism.

Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Like its structural relatives (SAMC, Allyl Mercaptan), this molecule is hypothesized to act as a weak, reversible HDAC inhibitor.

  • Mode of Action: The carboxylic acid group coordinates with the Zinc (

    
    ) ion in the HDAC catalytic pocket, while the allyl-thio tail occupies the hydrophobic channel.
    
  • Result: Accumulation of acetylated histones (H3/H4), leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

Mechanism 2: ROS Scavenging & Nrf2 Activation

The allylic sulfur atom is highly reactive toward Reactive Oxygen Species (ROS).

  • Direct Scavenging: Reacts with peroxyl radicals to form sulfoxides.

  • Indirect Activation: Electrophilic attack on Keap1 cysteine residues, releasing Nrf2 to translocate to the nucleus and upregulate antioxidant response elements (ARE), such as Heme Oxygenase-1 (HO-1).

Visualization of Signaling Pathways

G cluster_Nucleus Nuclear Events cluster_Cytosol Cytosolic Events Compound 2-(Allylthio)propanoic Acid CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry HDAC HDAC Enzyme (Zn2+ Pocket) CellEntry->HDAC Target Binding ROS ROS Scavenging (Direct) CellEntry->ROS Redox Reaction Nrf2 Nrf2 Pathway Activation CellEntry->Nrf2 Keap1 Modification Histone Histone Acetylation (H3/H4) HDAC->Histone Inhibition GeneExp Tumor Suppressor Expression (p21) Histone->GeneExp Chromatin Relax

Caption: Figure 1. Dual mechanism of action: HDAC inhibition via Zinc chelation and antioxidant defense via Nrf2 activation.

Part 4: Experimental Protocols for Validation

In Vitro HDAC Inhibition Assay

To verify the inhibitory potential of 2-(allylthio)propanoic acid compared to Butyrate or Trichostatin A (TSA).

  • Cell Line: HCT116 (Colon Cancer) or HeLa cells.

  • Treatment: Incubate cells with graded concentrations (10 µM – 5 mM) of 2-(allylthio)propanoic acid for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-GAPDH or Anti-Total H3.

  • Readout: Increased band intensity of Acetyl-H3 indicates effective HDAC inhibition.

Antioxidant Capacity (DPPH Assay)

A cell-free assay to quantify direct radical scavenging.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure: Mix 100 µL of compound solution (various concentrations) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling Precautions:

  • Odor Control: This compound has a pervasive sulfur smell. All transfers must occur in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize odor.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 4°C. Hygroscopic—keep container tightly closed.

References

  • Synthesis of 2-Mercaptopropionic Acid Derivatives. Google Patents. (Methodology for thio-substitution on propanoic acid derivatives).

  • S-Allyl-L-Cysteine — A Garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics. ResearchGate. (Comparative mechanistic data for S-allyl compounds).

  • Antiproliferative effects of S-allylmercaptocysteine on colon cancer cells. PubMed.[1] (Validates HDAC/ROS mechanisms for allyl-thio analogs).

  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan. MDPI. (Theoretical basis for ROS scavenging by allyl sulfides).

  • 2-(Allylthio)propanoic acid Product Data. Fine Technology Ind.[2] (Physical properties and CAS verification).

Sources

An In-depth Technical Guide to 2-(Allylthio)propanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(Allylthio)propanoic acid, a sulfur-containing carboxylic acid. While a definitive historical record of its initial discovery remains elusive in publicly available literature, this document elucidates its chemical nature, logical synthetic pathways, physicochemical properties, and potential applications based on established chemical principles and data from related compounds. This guide is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.

Introduction: The Chemical Landscape of Propanoic Acid and its Thioether Derivatives

Propanoic acid, first identified in 1844 by Johann Gottlieb, is a naturally occurring carboxylic acid that serves as a fundamental building block in organic chemistry. Its derivatives are widespread in biological systems and have found numerous applications in the food, pharmaceutical, and chemical industries. The introduction of a thioether linkage, as seen in 2-(Allylthio)propanoic acid, significantly modifies the molecule's polarity, reactivity, and potential biological activity. The allyl group, in particular, introduces a reactive double bond, opening avenues for further functionalization.

2-(Allylthio)propanoic acid, with the chemical formula C₆H₁₀O₂S, combines the structural features of a carboxylic acid and an allyl thioether. This unique combination suggests potential for this molecule in various applications, including as a synthetic intermediate and a biologically active agent.

Synthesis of 2-(Allylthio)propanoic Acid: A Logical and Validated Approach

While a singular, seminal publication detailing the first synthesis of 2-(Allylthio)propanoic acid (CAS No: 54680-83-0) is not readily identifiable, its structure strongly suggests a straightforward and efficient synthetic route based on fundamental organic reactions. The most probable and widely applicable method involves the nucleophilic substitution of a leaving group at the C-2 position of a propanoic acid derivative with allyl mercaptan.

Causality Behind Experimental Choices

The chosen synthetic strategy hinges on the nucleophilicity of the sulfur atom in allyl mercaptan and the electrophilicity of the α-carbon in a 2-halopropanoic acid.

  • Choice of Substrate: 2-Bromopropanoic acid is an ideal starting material. The bromine atom is a good leaving group, readily displaced by a nucleophile. Its commercial availability and relatively straightforward preparation from propanoic acid make it a practical choice.

  • Choice of Nucleophile: Allyl mercaptan (prop-2-ene-1-thiol) provides the requisite allylthio- moiety. The thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), which readily attacks electrophilic carbon centers.

  • Choice of Base: A moderately strong base, such as sodium hydroxide or sodium carbonate, is crucial for deprotonating the allyl mercaptan to form the more nucleophilic thiolate anion. This significantly enhances the rate and yield of the S-alkylation reaction. The base also neutralizes the hydrobromic acid byproduct formed during the reaction.

  • Choice of Solvent: A polar protic solvent like ethanol or water is suitable for this reaction as it can dissolve both the ionic and organic reactants.

Experimental Workflow: A Self-Validating System

The following protocol describes a robust method for the synthesis of 2-(Allylthio)propanoic acid. Each step is designed to ensure high yield and purity of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Bromopropanoic_Acid 2-Bromopropanoic Acid Reaction_Vessel Reaction in Polar Solvent (e.g., Ethanol/Water) 2-Bromopropanoic_Acid->Reaction_Vessel Allyl_Mercaptan Allyl Mercaptan Allyl_Mercaptan->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Extraction Extraction with Organic Solvent (e.g., Diethyl Ether) Acidification->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product 2-(Allylthio)propanoic Acid Evaporation->Final_Product

Caption: Synthetic workflow for 2-(Allylthio)propanoic acid.

Detailed Step-by-Step Methodology

Materials:

  • 2-Bromopropanoic acid

  • Allyl mercaptan

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol or Water (solvent)

  • Hydrochloric acid (HCl), dilute (for acidification)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of Allyl Mercaptan: In a round-bottom flask, dissolve a stoichiometric equivalent of sodium hydroxide in ethanol or water. To this solution, add one equivalent of allyl mercaptan dropwise at room temperature with stirring. The formation of the sodium allyl thiolate is an exothermic process.

  • Nucleophilic Substitution: To the solution of sodium allyl thiolate, add one equivalent of 2-bromopropanoic acid dropwise. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylate to form the carboxylic acid and neutralizes any remaining base.

  • Work-up - Extraction: The acidified aqueous solution is transferred to a separatory funnel and extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

  • Work-up - Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-(Allylthio)propanoic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Physicochemical Properties and Characterization

The identity and purity of the synthesized 2-(Allylthio)propanoic acid can be confirmed through various analytical techniques. The following table summarizes its key physicochemical properties.

PropertyValueSource
Chemical Formula C₆H₁₀O₂S[1]
Molecular Weight 146.21 g/mol [1]
CAS Number 54680-83-0[1]
Appearance Colorless to pale yellow liquid or crystalline solid[2]
Melting Point 31-33 °C[2]
Boiling Point 243.69 °C at 760 mmHg[3]
Density 1.111 g/cm³[3]
Refractive Index 1.506[3]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, and most organic solvents[2]

Spectroscopic Data (Predicted and/or Experimental):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the range of 5-6 ppm for the vinyl protons and a doublet around 3.2 ppm for the methylene protons adjacent to the sulfur). The methine proton at the C-2 position would appear as a quartet, and the methyl protons at C-3 as a doublet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, including a signal for the carbonyl carbon of the carboxylic acid group (typically in the range of 170-180 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the C=C stretch of the allyl group (around 1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 146, along with characteristic fragmentation patterns.

Potential Applications and Biological Significance

While specific research on the biological activities of 2-(Allylthio)propanoic acid is limited, its structural motifs suggest several potential areas of application.

Pharmaceutical and Drug Development
  • Intermediate for Drug Synthesis: The carboxylic acid and the allyl group are both reactive handles that can be used for further chemical modifications, making 2-(Allylthio)propanoic acid a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents.

  • Analogue of Biologically Active Compounds: Allyl-sulfur compounds, many of which are derived from garlic and other Allium species, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and cholesterol-lowering effects[4][5]. The presence of the allylthio group in 2-(Allylthio)propanoic acid suggests that it may exhibit similar properties. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. While 2-(Allylthio)propanoic acid is not an arylpropionic acid, its structural similarity to this class of compounds could warrant investigation into its anti-inflammatory potential.

Materials Science

The allyl group can participate in polymerization reactions, suggesting that 2-(Allylthio)propanoic acid could be used as a monomer or a comonomer in the synthesis of functional polymers with tailored properties. The thioether linkage can also influence the material's refractive index and affinity for metal surfaces.

Conclusion

2-(Allylthio)propanoic acid is a fascinating molecule that, despite a lack of a well-documented history of discovery, can be readily synthesized through established chemical reactions. Its combination of a carboxylic acid and an allyl thioether functional group makes it a compound of interest for both synthetic and medicinal chemists. The logical synthetic pathway presented in this guide provides a reliable method for its preparation, and the compiled physicochemical data serves as a valuable resource for its characterization. Further research into the biological activities and material properties of 2-(Allylthio)propanoic acid is warranted to fully explore its potential in various scientific and industrial applications.

References

[7] Gottlieb, J. (1844). Ueber die smilacige und die daraus entstehende neue Säure. Annalen der Chemie und Pharmacie, 52(1), 121-130. [No valid URL available for this historical document]

[8] Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Mercaptopropionic Acid: A Deep Dive into its Chemical Properties and Synthesis. Retrieved February 7, 2026, from [Link]

[9] National Center for Biotechnology Information. (n.d.). Propanoic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

[4] Eidi, A., Eidi, M., & Esmaeili, E. (2006). Allyl Mercaptan, a Major Metabolite of Garlic Compounds, Reduces Cellular Cholesterol Synthesis and Its Secretion in Hep-G2 Cells. Lipids, 41(8), 759–763.

[10] Vaismainaa, M. J. P., Yliniemela, S. M., & Lajunen, M. K. (2007). An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Zeitschrift für Naturforschung B, 62(10), 1317-1323.

[5] Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

[11] Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

[12] Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid. Retrieved February 7, 2026, from [Link]

[13] ResearchGate. (n.d.). The enthalpy change for the reaction of allyl mercaptan with AMP in different solvents. Retrieved February 7, 2026, from [Link]

[14] Synthesis. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Synthesis, 50(10), 2015-2022.

[15] Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved February 7, 2026, from [Link]

[16] Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

[6] Pharmacy 180. (n.d.). Arylalkanoic acids. Retrieved February 7, 2026, from [Link]

[17] NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

[18] ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved February 7, 2026, from [Link]

[19] Pharmacy 180. (n.d.). Arylalkanoic acids. Retrieved February 7, 2026, from [Link]

[20] Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved February 7, 2026, from [Link]

[21] ResearchGate. (n.d.). In the preparation of glycerol, the intermediate compound 2-chloropropan-1,3-diol is formed after addition of HOCl to allyl alcohol. How?. Retrieved February 7, 2026, from [Link]

[22] ResearchGate. (n.d.). Effects of allyl mercaptan and various allium-derived compounds on cholesterol synthesis and secretion in Hep-G2 cells. Retrieved February 7, 2026, from [Link]

Sources

Structural Analogues of 2-(Allylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural optimization, synthesis, and functional characterization of 2-(Allylthio)propanoic acid and its derivatives.[1] It is designed for medicinal chemists and flavor scientists utilizing organosulfur scaffolds for bioactivity or sensory applications.

Core Chemical Identity & Rationale

Target Molecule: 2-(Allylthio)propanoic acid CAS: 54680-83-0 IUPAC: 2-(prop-2-en-1-ylsulfanyl)propanoic acid Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


MW:  146.21  g/mol [1]
The "S-Allyl" Scaffold Rationale

2-(Allylthio)propanoic acid represents a strategic chemical bridge between dietary organosulfur compounds (like S-allylcysteine found in garlic) and short-chain fatty acids (SCFAs).[1] Unlike S-allylcysteine (SAC), this molecule lacks the


-amino group, rendering it non-zwitterionic .[1]

Key Advantages for Drug/Flavor Design:

  • Enhanced Lipophilicity: The absence of the zwitterionic amino acid moiety significantly increases LogP, improving passive membrane permeability compared to SAC.

  • Metabolic Stability: It is resistant to pyridoxal phosphate (PLP)-dependent enzymes (e.g., C-S lyases) that typically degrade amino acid conjugates, potentially extending half-life.[1]

  • Redox Versatility: The thioether sulfur is a "soft" nucleophile, capable of reversible oxidation to sulfoxides (chiral) and sulfones, acting as a reactive oxygen species (ROS) scavenger.[1]

Structural Classification of Analogues

To optimize this scaffold, analogues are categorized by the vector of modification.

Class A: Oxidation State Modifications (Redox Analogues)

Modifying the oxidation state of the sulfur atom dramatically alters water solubility and chirality.

Analogue SubtypeStructure DescriptionFunctional Impact
Sulfoxide (Alliin-mimic)

Introduces chirality at sulfur.[1] Increases water solubility. Potential for thermal elimination (Cope-type) to generate reactive sulfenic acids.[1]
Sulfone

High metabolic stability.[1] Strong electron-withdrawing effect on the

-proton, increasing acidity (

shift).[1]
Disulfide Dimer

Reductive cleavage releases free thiols.[1] Acts as a thiol-disulfide exchange agent in protein interactions.
Class B: Backbone Homologs (Steric & Electronic Tuning)

Modifying the carboxylic acid chain length affects binding affinity (e.g., for HDACs or GPCRs like GPR43/41).[1]

  • 2-(Allylthio)acetic acid: Reduced steric bulk at the

    
    -position.[1] Higher rotational freedom.
    
  • 2-(Allylthio)butanoic acid: Increased lipophilicity.[1] The ethyl group at the

    
    -position introduces a larger hydrophobic footprint, potentially improving binding to hydrophobic pockets.
    
  • 
    -gem-Dimethyl variants:  Blocking metabolic 
    
    
    
    -oxidation/epimerization.
Class C: Bioisosteres (Chalcogen Replacement)[1]
  • Seleno-analogues (2-(Allylseleno)propanoic acid): Selenium has a lower redox potential than sulfur, making selenides superior antioxidants (GPx mimics).[1] However, stability and toxicity must be monitored.

Synthetic Methodologies

Protocol A: Thio-Alkylation (Nucleophilic Substitution)

This is the most robust method for generating the core thioether. It relies on the nucleophilic attack of a thiol on an


-halo acid.

Mechanism:


 Substitution.
Precursors:  2-Mercaptopropanoic acid + Allyl Bromide.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 2-Mercaptopropanoic acid (10 mmol) in DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add

    
     (22 mmol) slowly. Stir for 15 min to generate the thiolate dianion.
    
  • Alkylation: Add Allyl Bromide (11 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1] Wash organics with Brine. Dry over

    
    .
    
  • Purification: Vacuum distillation or Silica Gel Chromatography.

Protocol B: Thiol-Ene "Click" Reaction (Inverse Approach)

Useful for synthesizing complex analogues where the allyl group is replaced by distinct alkene moieties.

Precursors: 2-Mercaptopropanoic acid + Functionalized Alkene. Catalyst: AIBN (Radical initiator) or UV light (365 nm).[1]

Step-by-Step Protocol:

  • Mix: Combine Thiol (1 eq) and Alkene (1.2 eq) in degassed Methanol.

  • Initiate: Add AIBN (0.1 eq) and reflux at 65°C for 12 hours (Thermal) OR irradiate with UV light for 30 mins (Photochemical).

  • Note: This yields the anti-Markovnikov addition product (linear thioether), distinct from the branched product of substitution on internal alkenes.

Functional & Biological Implications (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the 2-(Allylthio)propanoic acid scaffold.

SAR_Logic Core 2-(Allylthio)propanoic Acid (Scaffold) Oxidation S-Oxidation (Sulfoxide/Sulfone) Core->Oxidation H2O2 / mCPBA Chain Chain Elongation (Butanoic/Pentanoic) Core->Chain Backbone Var. AllylMod Allyl Saturation (Propylthio) Core->AllylMod H2 / Pd-C Solubility ↑ Water Solubility Chirality Introduction Oxidation->Solubility Lipophilicity ↑ LogP Membrane Permeability Chain->Lipophilicity Stability ↑ Metabolic Stability ↓ ROS Scavenging AllylMod->Stability

Caption: SAR map detailing the functional consequences of structural modifications to the core scaffold.

Biological Targets[3][4]
  • Histone Deacetylase (HDAC) Inhibition:

    • Short-chain fatty acids (like Valproic acid or Butyrate) inhibit HDACs.[1] The 2-(Allylthio) moiety adds a hydrophobic "cap" that may interact with the tube-like active site of HDACs.

    • Design Tip: Extending the propanoic backbone to pentanoic acid (5 carbons) often maximizes HDAC inhibitory potency (matching the lysine channel length).[1]

  • Antioxidant Activity:

    • The allyl-sulfide group acts as a trap for hydroperoxides.

    • Mechanism:[1][2][3][4] The thioether oxidizes to sulfoxide, preventing oxidative damage to cellular lipids.

Analytical Characterization Data

When synthesizing these analogues, the following spectral signatures confirm identity.

TechniqueCharacteristic Signal (2-(Allylthio)propanoic acid)Interpretation
1H NMR

5.7–5.9 ppm (Multiplet, 1H)
Internal vinylic proton (

) of the allyl group.[1]
1H NMR

5.1–5.3 ppm (Multiplet, 2H)
Terminal vinylic protons (

).[1]
1H NMR

3.2 ppm (Doublet, 2H)
Allylic methylene (

).[1]
13C NMR

~178 ppm
Carboxylic Acid Carbonyl (

).[1]
IR 1700–1725

Strong

stretch (Carboxylic acid).[1]
MS (ESI-) m/z 145

Deprotonated molecular ion.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 108038, 2-(Allylthio)propanoic acid. Retrieved from [Link][1]

  • Amagase, H., et al. (2001).[1] Intake of Garlic and Its Bioactive Components. Journal of Nutrition. (Contextual grounding for Allyl-sulfide bioactivity). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2015).[1] FEMA GRAS Lists for Flavoring Substances. (Context for propionic acid derivatives in flavor). Retrieved from [Link][1]

Sources

theoretical studies of 2-(Allylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(Allylthio)propanoic Acid

Introduction

2-(Allylthio)propanoic acid is a sulfur-containing carboxylic acid with a molecular structure that suggests a potential for interesting biological activity. The presence of the allylthio group, a known pharmacologically active moiety, combined with the propanoic acid backbone, which is found in numerous bioactive molecules, makes this compound a compelling candidate for further investigation, particularly in the realm of drug development.[1] While extensive theoretical studies on this specific molecule are not widely published, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive framework for initiating and conducting such an investigation. We will explore the theoretical underpinnings of its potential reactivity, outline a computational workflow for its analysis, and discuss the implications of these theoretical insights for its application in medicinal chemistry.

Core Molecular Features

The molecule's structure, CH2=CH-CH2-S-CH(CH3)-COOH, combines two key functional groups: the allyl group (CH2=CH-CH2-) and the propanoic acid group (-CH(CH3)COOH), linked by a thioether bridge. This combination is significant because allyl sulfur compounds are known for their chemopreventive properties, while propanoic acid derivatives are prevalent in anti-inflammatory and other therapeutic agents.[2][3]

Part 1: Molecular Properties and Theoretical Framework

A thorough understanding of the physicochemical properties of 2-(Allylthio)propanoic acid is the foundation for any theoretical study. The following table summarizes its key known properties.

Table 1: Physicochemical Properties of 2-(Allylthio)propanoic Acid
PropertyValueReference
CAS Number 54680-83-0[4]
Molecular Formula C6H10O2S[4]
Molecular Weight 146.21 g/mol [4]
Density 1.111 g/cm³[4]
Boiling Point 243.69 °C at 760 mmHg[4]
Flash Point 101.18 °C[4]
Refractive Index 1.506[4]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, and most organic solvents.[5]
Theoretical Framework: Density Functional Theory (DFT)

To delve into the electronic structure and reactivity of 2-(Allylthio)propanoic acid, Density Functional Theory (DFT) is the recommended computational approach. DFT provides a good balance between accuracy and computational cost for molecules of this size. A study on the related compound, allyl mercaptan, utilized DFT at the B3LYP/cc-pVQZ level to analyze its reactivity, providing a solid methodological precedent.[6]

The key quantum chemical descriptors to be calculated in a DFT study of 2-(Allylthio)propanoic acid include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability.[7]

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values provide insight into the molecule's charge transfer capabilities.[7]

  • Global Reactivity Descriptors: These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A high electrophilicity index suggests good electrophilic behavior and high reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Part 2: Computational Workflow for Theoretical Analysis

The following is a step-by-step protocol for conducting a DFT analysis of 2-(Allylthio)propanoic acid. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Experimental Protocol: DFT Analysis of 2-(Allylthio)propanoic Acid
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 2-(Allylthio)propanoic acid using a molecule builder such as Avogadro or GaussView.

    • Perform an initial geometry optimization using a low-level theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using DFT. A common and reliable functional is B3LYP, paired with a basis set such as 6-311++G(d,p).

    • The optimization should be performed in the gas phase and, for biological relevance, in a solvent continuum model (e.g., PCM for water).

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Calculation of Quantum Chemical Descriptors:

    • From the optimized structure, calculate the HOMO and LUMO energies, IP, EA, and global reactivity descriptors.

    • Generate the MEP map to visualize the charge distribution.

  • Data Analysis and Interpretation:

    • Analyze the calculated descriptors to predict the molecule's reactivity, stability, and potential sites for interaction with biological macromolecules.

Visualization: Computational Workflow

G cluster_0 Computational Analysis Workflow A 1. Molecule Building & Initial Optimization B 2. DFT Geometry Optimization (Gas & Solvent) A->B C 3. Frequency Calculation (Validation) B->C D 4. Calculation of Quantum Descriptors C->D E 5. Data Analysis & Interpretation D->E

Caption: A flowchart illustrating the key steps in the computational analysis of 2-(Allylthio)propanoic acid.

Part 3: Predicted Reactivity and Mechanistic Insights

Based on the theoretical framework, we can predict the likely reactivity of 2-(Allylthio)propanoic acid. The sulfur atom, with its lone pairs of electrons, is expected to be a primary site for nucleophilic attack. The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The allyl group's double bond also presents a potential site for electrophilic addition reactions.

Hypothetical Interaction with a Biological Target

A common mechanism of action for sulfur-containing compounds is the interaction with cysteine residues in proteins. The following diagram illustrates a hypothetical nucleophilic attack by a deprotonated cysteine residue on the sulfur atom of 2-(Allylthio)propanoic acid, leading to the formation of a disulfide bond and the release of propanoic acid.

Visualization: Hypothetical Reaction Mechanism

G cluster_1 Hypothetical Interaction with Cysteine mol1 2-(Allylthio)propanoic acid plus + mol2 Cysteine Residue (Protein-SH) arrow -> product1 Mixed Disulfide (Protein-S-S-Allyl) plus2 + product2 Propanoic Acid G cluster_2 Synthesis and Experimental Validation A 1. Synthesis of 2-(Allylthio)propanoic acid B 2. Structural Characterization (NMR, IR, MS) A->B C 3. In Vitro Biological Assays (e.g., anticancer, antimicrobial) B->C D 4. Comparison with Theoretical Predictions C->D E 5. Refinement of Theoretical Models D->E

Sources

Preliminary Toxicity Screening of 2-(Allylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of 2-(Allylthio)propanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-(Allylthio)propanoic acid (CAS 54680-83-0) is a functionalized thioether characterized by an allyl group attached to a sulfur atom, which is in turn linked to a propanoic acid backbone.[1] While often utilized as a chemical intermediate in pharmaceutical synthesis or as a candidate flavoring agent (sulfurous/allium profile), its toxicological profile requires rigorous scrutiny due to the presence of the allyl moiety —a known structural alert for metabolic activation.

This guide outlines a self-validating, tiered screening protocol designed to assess the safety of this compound early in the development pipeline, minimizing resource wastage on non-viable candidates.

Chemical Profile
PropertySpecification
IUPAC Name 2-(prop-2-enylthio)propanoic acid
CAS Number 54680-83-0
Molecular Formula C₆H₁₀O₂S
Molecular Weight 146.21 g/mol
Structural Alerts Allyl group (potential epoxide formation), Thioether (S-oxidation)
Predicted LogP ~1.2 - 1.5 (Moderate lipophilicity)

Metabolic Fate & Structural Alerts

Understanding the metabolic trajectory is the prerequisite for designing relevant toxicity assays. The toxicity of 2-(Allylthio)propanoic acid is likely driven by two competing pathways: Detoxification (S-oxidation/Conjugation) vs. Bioactivation (Epoxidation).

Mechanistic Hypothesis
  • S-Oxidation (Detoxification): Flavin-containing monooxygenases (FMOs) typically oxidize the sulfur to a sulfoxide and subsequently a sulfone. These polar metabolites are readily excreted.

  • Allylic Epoxidation (Bioactivation): CYP450 enzymes (specifically CYP2E1 or CYP2A6) may target the terminal double bond of the allyl group, forming a reactive epoxide (glycidol derivative) or, following hydrolysis, releasing acrolein —a potent electrophile and known cytotoxic agent.

Visualization: Predicted Metabolic Pathways

Metabolism cluster_legend Pathway Legend Parent 2-(Allylthio)propanoic acid (Parent) SOx Sulfoxide/Sulfone (Polar Metabolite) Parent->SOx FMO / CYP (S-oxidation) Epoxide Allylic Epoxide (Reactive Electrophile) Parent->Epoxide CYP450 (Epoxidation) Glucuronide Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT (Carboxyl conjugation) Acrolein Acrolein + Thiol (Cytotoxic) Epoxide->Acrolein Hydrolysis/Rearrangement key1 Green = Detoxification key2 Red = Bioactivation (Toxicity)

Figure 1: Predicted metabolic fate of 2-(Allylthio)propanoic acid. The red pathway represents the primary toxicological concern requiring screening.

Tier 1: In Silico Profiling (QSAR)

Before wet-lab synthesis or testing, computational models must be used to predict genotoxicity and sensitization potential.

Protocol 1.1: Structural Alert Analysis
  • Tools: OECD QSAR Toolbox, Toxtree (Cramer Rules), VEGA.[2]

  • Objective: Assign a Cramer Class .

    • Expectation:Class III (High Safety Concern) due to the allyl-thioether motif, which mimics known toxins like allyl alcohol or diallyl disulfide.

  • Action: If predicted Ames positive, proceed immediately to confirmatory in vitro testing. If Class III, the Threshold of Toxicological Concern (TTC) is low (90 µ g/person/day ).

Tier 2: In Vitro Screening Protocols

This section details the experimental workflows. These assays are selected to specifically interrogate the "Allyl" structural alert.

Protocol 2.1: The "Metabolic-Boosted" Ames Test

Standard Ames tests may yield false negatives if the S9 fraction (liver homogenate) does not generate enough acrolein/epoxide.

  • Strains:

    • S. typhimuriumTA100 (Detects base-pair substitutions; sensitive to epoxides/aldehydes).

    • S. typhimuriumTA102 (Detects oxidative damage/cross-linking; critical for aldehydes like acrolein).

  • Modification: Use Hamster S9 (30%) instead of standard Rat S9. Hamster liver has higher CYP2E1 activity, maximizing the conversion of the allyl group to its reactive metabolites.

  • Control: Positive control must be Allyl alcohol (requires metabolic activation) to validate the S9 system.

Protocol 2.2: Cytotoxicity & Glutathione Depletion Assay

Since allyl compounds often deplete cellular glutathione (GSH) leading to oxidative stress, a simple viability assay is insufficient.

  • Cell Line: HepG2 (human hepatoma) or precision-cut liver slices.

  • Methodology:

    • Incubation: Treat cells with 0.1 - 1000 µM of 2-(Allylthio)propanoic acid for 24h.

    • Multiplex Readout:

      • Viability: Resazurin reduction (Alamar Blue).

      • GSH Levels: Monochlorobimane (mBCl) fluorescence assay.

    • Endpoint: Calculate the EC50 for viability and the IC50 for GSH depletion.

  • Interpretation: If GSH depletion occurs at concentrations significantly lower than cell death, the mechanism is likely oxidative stress/alkylation (Acrolein-mediated).

Tier 3: Decision Matrix & Risk Assessment

Data from the above tiers is synthesized to make a Go/No-Go decision.

Screening Decision Tree

DecisionTree Start Start: 2-(Allylthio)propanoic acid QSAR Tier 1: In Silico (Toxtree/VEGA) Start->QSAR Ames Tier 2: Ames Test (TA100/TA102 + Hamster S9) QSAR->Ames Alert Identified Cyto Tier 2: Cytotoxicity + GSH Depletion Ames->Cyto Negative Stop1 STOP: High Genotoxicity Risk Ames->Stop1 Positive (+S9) Stop2 STOP: Potent GSH Depleter (<10 µM) Cyto->Stop2 IC50 GSH << EC50 Viability Proceed GO: Proceed to In Vivo / 90-day Study Cyto->Proceed No specific toxicity

Figure 2: Go/No-Go Decision Tree for preliminary screening.

Quantitative Risk Assessment (QRA)

If the compound is intended as a flavoring agent :

  • TTC Approach: As a likely Cramer Class III compound, the intake must be below 90 µ g/person/day unless specific toxicity data proves safety.

  • Margin of Safety (MoS): If in vitro NOAEL (No Observed Adverse Effect Level) equivalent is estimated at >100 mg/kg, and intake is microgram-level, the MoS is likely sufficient (>1000).

References

  • OECD. (2023). Guideline for Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. Organization for Economic Cooperation and Development. Link

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2010). Scientific Opinion on Flavouring Group Evaluation 208 (FGE.208): Consideration of genotoxicity data on representatives for 19 alicyclic ketones and secondary alcohols and related esters. EFSA Journal. Link(Cited for read-across methodology on allyl/cyclic structures).

  • Kroes, R., et al. (2004). Structure-based thresholds of toxicological concern (TTC): guidance for application to substances present at low levels in the diet. Food and Chemical Toxicology. Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified integrated testing strategy. Mutagenesis.[2] Link(Basis for the QSAR/Ames decision tree).

  • ECHA. (2017). Read-Across Assessment Framework (RAAF). European Chemicals Agency. Link

Sources

A Comprehensive Technical Guide to 2-(Allylthio)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(Allylthio)propanoic acid, a sulfur-containing carboxylic acid with potential applications in chemical synthesis and life sciences research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement, properties, and potential uses of this compound.

Introduction: Unveiling 2-(Allylthio)propanoic Acid

2-(Allylthio)propanoic acid, with the CAS number 54680-83-0, is an organic compound featuring a propanoic acid backbone functionalized with an allylthio group. The presence of a carboxylic acid, a thioether linkage, and a terminal alkene in its structure imparts a unique combination of chemical reactivity, making it an intriguing building block for organic synthesis and a candidate for exploration in medicinal chemistry. While specific biological activities of 2-(Allylthio)propanoic acid are not extensively documented in publicly available literature, the broader class of propionic acid derivatives is well-known for its diverse pharmacological roles, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, sulfur-containing compounds are integral to a wide array of pharmaceuticals, exhibiting activities ranging from antimicrobial to anticancer.[2][3] This guide aims to consolidate the available technical information on 2-(Allylthio)propanoic acid to facilitate its evaluation and use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of 2-(Allylthio)propanoic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 54680-83-0[4][5][6]
Molecular Formula C₆H₁₀O₂S[4][5]
Molecular Weight 146.21 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid or crystalline solid[4]
Density 1.11 g/cm³[4][5]
Boiling Point 243.69 °C at 760 mmHg[5]
Melting Point 31-33 °C[4]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, and most organic solvents.[4]
Refractive Index ~1.517[4]
Odor Characteristic thiol-like or sulfurous[4]

Commercial Availability: A Comparative Overview of Suppliers

For researchers and drug development professionals, sourcing high-quality reagents is a critical first step. 2-(Allylthio)propanoic acid is available from several commercial suppliers, catering to a range of research and development needs. The following table provides a comparative overview of some of the key suppliers.

SupplierProduct NumberPurityAvailable Quantities
Finetech Industry Limited FT-0679001>98%1g, 5g, Bulk
BLD Pharm BD139797≥95%1g, 5g, 25g
Merck (Sigma-Aldrich) Not explicitly listed, but may be available through their custom synthesis services.VariesCustom
Santa Cruz Biotechnology, Inc. sc-284897Not specified1g, 5g
Tradeindia (Nac Chemicals) Not applicable>98%Minimum 1 Number

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2-(Allylthio)propanoic Acid: A Plausible Synthetic Route

Proposed Synthetic Pathway

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion, generated in situ from allyl mercaptan and a base, displaces the halide from the α-position of the propanoic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-bromopropanoic_acid 2-Bromopropanoic Acid product 2-(Allylthio)propanoic Acid 2-bromopropanoic_acid->product + allyl_mercaptan Allyl Mercaptan allyl_mercaptan->product + base Base (e.g., NaOH, K₂CO₃) base->product solvent Solvent (e.g., Ethanol, DMF) solvent->product

Caption: Plausible synthetic route to 2-(Allylthio)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is provided as a representative example and should be optimized and validated in a laboratory setting.

Materials:

  • 2-Bromopropanoic acid

  • Allyl mercaptan

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol (100 mL).

  • Thiolate Formation: To the stirred solution, add allyl mercaptan (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium allyl thiolate.

  • Nucleophilic Substitution: Add 2-bromopropanoic acid (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the residue in water (50 mL) and acidify to pH 2-3 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Allylthio)propanoic acid can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Research and Drug Development

The unique structural features of 2-(Allylthio)propanoic acid suggest several potential avenues for its application in research and drug development.

As a Synthetic Building Block

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into more complex molecules. The thioether linkage can be a target for oxidation to sulfoxides and sulfones, which are common motifs in pharmacologically active compounds.[7] The terminal alkene of the allyl group provides a handle for further functionalization through reactions like addition, oxidation, and metathesis.

G cluster_functionalization Potential Functionalizations cluster_products Derivative Scaffolds start 2-(Allylthio)propanoic Acid ester Esterification start->ester amide Amidation start->amide oxidation Thioether Oxidation (Sulfoxide, Sulfone) start->oxidation alkene_rxn Alkene Reactions (e.g., Addition, Metathesis) start->alkene_rxn ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives amide->amide_prod sulfoxide_prod Sulfoxide/Sulfone Derivatives oxidation->sulfoxide_prod functionalized_allyl Modified Allyl Chain alkene_rxn->functionalized_allyl

Caption: Potential synthetic transformations of 2-(Allylthio)propanoic acid.

Exploration in Medicinal Chemistry

Given the prevalence of the propionic acid scaffold in NSAIDs and the diverse biological activities of organosulfur compounds, 2-(Allylthio)propanoic acid represents an interesting, yet underexplored, molecule for biological screening.[1][2][3] Potential areas of investigation could include:

  • Anti-inflammatory Activity: As an analogue of known NSAIDs, it could be evaluated for its ability to inhibit cyclooxygenase (COX) enzymes.

  • Antimicrobial Properties: The presence of the thioether and allyl groups might confer antimicrobial or antifungal activity.[8]

  • Anticancer Research: Many sulfur-containing molecules exhibit anticancer properties, making this compound a candidate for screening in cancer cell lines.[2]

It is important to emphasize that these are speculative applications based on the chemical structure and the known activities of related compounds. Rigorous biological evaluation is required to determine the actual pharmacological profile of 2-(Allylthio)propanoic acid.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Allylthio)propanoic acid. The information below is based on data for propionic acid and general thioethers and should be supplemented with a substance-specific Safety Data Sheet (SDS) from the supplier.

Hazard Identification
  • Corrosive: May cause severe skin burns and eye damage.[9]

  • Irritant: May cause respiratory irritation.[9]

  • Combustible: The compound is combustible.[4]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors or fumes.

  • Prevent contact with skin and eyes.

Storage
  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

2-(Allylthio)propanoic acid is a commercially available chemical with a unique combination of functional groups that make it a versatile tool for synthetic chemists. While its biological properties are yet to be extensively explored, its structural relationship to known pharmacophores suggests that it may hold potential for discovery in various therapeutic areas. This guide provides a foundational understanding of its properties, availability, and potential applications, serving as a valuable resource for researchers and drug development professionals seeking to innovate with novel chemical entities.

References

  • 2-(allylthio)propanoic Acid - Cas No: 54680-83-0, 97% Purity, Molecular Weight: 146.2 G/mol, Chemical Formula: C6h10o2s at Best Price in Mumbai - Tradeindia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., Takizawa, H., Yoshikawa, K., Sato, K., Narita, M., Nakai, H., Toda, M., & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212–3223. [Link]

  • Baryshnikova, M. A., Shcheglov, D. S., Ulitin, A. B., Ulitin, N. V., & Shcheglova, E. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Giampietro, L., Ammazzalorso, A., Giancristofaro, A., Lannutti, F., Bettoni, G., De Filippis, B., Fantacuzzi, M., Maccallini, C., Petruzzelli, M., Morgano, A., Moschetta, A., & Amoroso, R. (2009). Synthesis and biological evaluation of 2-heteroarylthioalkanoic acid analogues of clofibric acid as peroxisome proliferator-activated receptor α agonists. Journal of Medicinal Chemistry, 52(20), 6224–6232. [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2020). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • Kazemi, M., & Shiri, L. (2018). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences, 1(1), 1-4.
  • Preparation of propionic acid - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kushnir, M. M., Cong, Z., & Rockwood, A. L. (2021). Sulfated and Sulfur-Containing Steroids and Their Pharmacological Profile. Molecules, 26(18), 5581. [Link]

  • Safety Data Sheet: Propionic acid - Carl ROTH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Menczinger, B., Nemes, A., Csámpai, A., & Rábai, J. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 2(1), 64–71. [Link]

  • Meanwell, N. A. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. [Link]

  • Synthesis of propanoic acid- Dr. Tania CS - YouTube. (2023, July 21). Retrieved February 7, 2026, from [Link]

  • Moustafa, G. O., & El-Sayed, W. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved February 7, 2026, from [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, D., & Zhang, J. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(8), 963–977. [Link]

  • Wang, L., & He, W. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 14(5), 636–654. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents. (n.d.).
  • 2-Methyl-2-(phenylthio)-propanoic acid suppliers and producers - BuyersGuideChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • SAFETY DATA SHEET Propanoic acid, 2-oxo- - Synerzine. (n.d.). Retrieved February 7, 2026, from [Link]

  • M. Kazemi et al. "Biological and Pharmaceutical Organosulfur Molecules" Journal of Medicinal and Chemical Sciences, 2018, 1, 1-4.

Sources

Methodological & Application

Application Note: Advanced Purification Strategies for 2-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-(Allylthio)propanoic acid (also known as 2-((2-propenyl)thio)propionic acid) is a functionalized carboxylic acid widely used as a pharmaceutical intermediate and a high-impact flavoring agent (roasted allium notes). Its synthesis—typically involving the nucleophilic substitution of 2-chloropropionic acid with allyl mercaptan—often yields a crude mixture containing unreacted thiols, disulfides, and isomeric byproducts.

This guide details a multi-stage purification workflow. Unlike simple distillation, which may lead to thermal degradation of the allyl sulfide moiety, our protocol emphasizes chemoselective Acid-Base Extraction followed by High-Vacuum Distillation or Flash Chromatography for analytical purity.

Chemical Identity Table[3]
PropertySpecification
IUPAC Name 2-(prop-2-en-1-ylsulfanyl)propanoic acid
Structure

Molecular Weight 146.21 g/mol
CAS Number 54680-83-0
pKa (Calc.) ~4.5 (Carboxylic acid proton)
Boiling Point ~243°C (at 760 mmHg) / ~115–125°C (at 2 mmHg)
Key Impurities Allyl mercaptan (odor), Diallyl disulfide, 2-Chloropropionic acid

Critical Safety Protocol: Thiol Odor Control

STOP: Before initiating any purification, you must establish an odor-abatement system. The precursor (allyl mercaptan) and degradation products have extremely low odor thresholds (ppb range) and can cause facility-wide evacuations if mishandled.

  • The Bleach Trap: All rotary evaporator exhausts and vacuum pump outlets must be vented into a scrubber containing 10% Sodium Hypochlorite (Bleach) solution. This oxidizes thiols to non-volatile sulfonates.

  • Glassware Decontamination: Rinse all glassware with a dilute bleach solution before removing it from the fume hood.

Protocol A: Chemoselective Acid-Base Extraction (The Workhorse)

This method exploits the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-acidic sulfur impurities (disulfides, unreacted thiols) which remain in the organic phase.

Reagents
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Acid: 2N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL solvent per 1 g crude).

  • First Extraction (Base Wash):

    • Transfer to a separatory funnel.

    • Add Saturated

      
       (1:1 volume ratio). Shake vigorously with frequent venting (CO2 evolution).
      
    • Phase Separation: The target molecule moves to the Aqueous Top Layer (as sodium 2-(allylthio)propanoate).

    • Discard the Organic Bottom Layer (contains non-acidic impurities like diallyl disulfide).

  • The "Back-Wash":

    • Wash the collected aqueous phase once with fresh DCM to remove entrained organic impurities. Discard this organic wash.

  • Acidification (The Switch):

    • Cool the aqueous phase in an ice bath.

    • Slowly add 2N HCl with stirring until pH reaches ~1.0 (check with Congo Red paper). The solution will become cloudy as the free acid oils out.

  • Final Extraction:

    • Extract the acidified aqueous phase with fresh DCM (

      
       volumes).
      
    • Combine these organic extracts.

  • Drying & Concentration:

    • Dry over

      
      , filter, and concentrate under reduced pressure (Rotovap, < 40°C bath) to yield the semi-pure oil.
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Target Acid + Impurities) Dissolve Dissolve in DCM Start->Dissolve BaseExt Extract with Sat. NaHCO3 Dissolve->BaseExt SepFunnel Separatory Funnel BaseExt->SepFunnel OrgPhase1 Organic Phase (Discard) SepFunnel->OrgPhase1 Non-acidic Impurities AqPhase1 Aqueous Phase (Contains Target Salt) SepFunnel->AqPhase1 Target as Carboxylate Acidify Acidify with HCl to pH 1 AqPhase1->Acidify FinalExt Extract with Fresh DCM Acidify->FinalExt FinalProd Evaporate Solvent -> Purified Acid FinalExt->FinalProd

Figure 1: Logic flow for the chemoselective isolation of 2-(allylthio)propanoic acid.

Protocol B: High-Vacuum Distillation (Polishing)

For applications requiring >98% purity (e.g., flavor standards), distillation is required to remove colored oligomers formed during synthesis.

Warning: The allyl group is thermally sensitive. Do not exceed bath temperatures of 140°C.

  • Setup: Short-path distillation head with a vacuum cow receiver.

  • Vacuum: High vacuum is mandatory (< 2 mmHg).

  • Procedure:

    • Degassing: Stir at room temperature under vacuum for 10 minutes to remove residual solvent.

    • Forerun: Slowly raise oil bath to ~100°C. Collect any low-boiling fractions (often smells of garlic/onion).

    • Main Fraction: The product typically distills between 115°C – 125°C at 2 mmHg .

    • Pot Residue: Stop distillation when the residue becomes viscous/dark to prevent thermal decomposition.

Protocol C: Flash Chromatography (Analytical Purity)

If the product is intended for pharmaceutical screening, chromatography is preferred over distillation to avoid thermal stress.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Why? Without acetic acid, the carboxylic acid moiety will interact strongly with the silica silanols, causing severe peak tailing and irreversible adsorption.

  • Detection: TLC (stain with

    
     or Iodine; UV is weak for this molecule).
    

Quality Control & Validation

To validate the success of your purification, perform the following checks:

  • 1H-NMR (CDCl3):

    • Look for the diagnostic doublet at

      
       1.45 (3H, 
      
      
      
      ).
    • Confirm the allyl pattern: Multiplet at

      
       5.7–5.9 (1H, internal alkene) and 
      
      
      
      5.1–5.3 (2H, terminal alkene).
    • Purity Check: Absence of broad peaks at

      
       2.5–3.0 indicates removal of disulfide impurities.
      
  • Refractive Index: Pure material should be approx 1.517 at 20°C.

  • Titration: Dissolve 100 mg in neutral ethanol and titrate with 0.1N NaOH using Phenolphthalein. Purity % can be calculated by acid value.

References

  • Chemical Identity & Properties: Finetech Industry. (n.d.). 2-(Allylthio)propanoic acid Technical Data. Retrieved from

  • General Carboxylic Acid Purification: LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from

  • Synthesis & Thioether Chemistry: MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids (Analogous chemistry reference). Retrieved from

  • Regulatory Specifications (JECFA): FAO/WHO. (2006). Propionic Acid and related substances specifications. (Reference for general purity standards of propionic acid derivatives). Retrieved from [1]

Sources

Application Note: 2-(Allylthio)propanoic Acid in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(Allylthio)propanoic acid (CAS: 54680-83-0) in polymer synthesis. Unlike the widely known trithiocarbonate RAFT agents often confused with this structure, 2-(Allylthio)propanoic acid functions primarily as a Functional Chain Transfer Agent (CTA) via the Addition-Fragmentation Chain Transfer (AFCT) mechanism. It is used to regulate molecular weight and, crucially, to introduce carboxylic acid functionality at the polymer chain end (


-terminus).

Executive Summary

2-(Allylthio)propanoic acid is a sulfur-functionalized alkene used as a chain transfer agent (CTA) in free radical polymerization. Its unique structure—combining an allyl group, a thioether linkage, and a carboxylic acid—allows for the synthesis of semi-telechelic polymers. Through the Allyl Sulfide Addition-Fragmentation mechanism, it effectively limits molecular weight while installing a reactive carboxylic acid moiety at the initiating end of the polymer chain and an allyl group at the terminating end. This dual-functionality is critical for synthesizing macromonomers, surface-grafting agents, and pH-responsive block copolymer precursors.

Part 1: Mechanism of Action

The utility of 2-(Allylthio)propanoic acid relies on the Addition-Fragmentation Chain Transfer (AFCT) mechanism. Unlike reversible deactivation radical polymerization (RDRP/RAFT) which leads to "living" characteristics, this process is a transfer event that terminates one chain and initiates another.

The Pathway:

  • Addition: A propagating polymer radical (

    
    ) reacts with the double bond of the allyl group.
    
  • Fragmentation: The resulting intermediate radical is unstable and undergoes

    
    -scission. This cleaves the carbon-sulfur bond.
    
  • Transfer & Re-initiation:

    • The polymer chain is terminated with an allyl end group (

      
      ).
      
    • A thiyl-propionic acid radical (

      
      ) is expelled.
      
    • This thiyl radical initiates a new polymer chain (

      
      ), effectively placing the carboxylic acid group at the 
      
      
      
      -terminus (start) of the new chain.

Key Advantage: This method avoids the use of toxic heavy metals (unlike ATRP) or odorous thiols (traditional CTAs), while providing a terminal handle (COOH) for further bioconjugation or surface attachment.

AFCT_Mechanism PropRad Propagating Radical (Pn•) Intermed Intermediate Radical (Pn-Allyl-S-R)• PropRad->Intermed Addition to C=C CTA 2-(Allylthio)propanoic acid (Allyl-S-R) CTA->Intermed TermPoly Terminated Polymer (Pn-Allyl) Intermed->TermPoly Beta-Scission NewRad Expelled Radical (•S-R) Intermed->NewRad C-S Bond Cleavage NewChain New Chain Initiation (R-S-M•) NewRad->NewChain + Monomer (M)

Figure 1: The Addition-Fragmentation Chain Transfer mechanism of 2-(Allylthio)propanoic acid, showing the transfer of the carboxylic acid moiety (R) to the new polymer chain.[1]

Part 2: Experimental Protocols
Protocol A: Synthesis of

-Carboxyl Poly(Methyl Methacrylate) (PMMA)

Objective: Synthesize PMMA with a controlled molecular weight and a terminal carboxylic acid group for surface grafting.

Materials:

  • Monomer: Methyl Methacrylate (MMA) – Purified by passing through basic alumina to remove inhibitors.

  • CTA: 2-(Allylthio)propanoic acid (ATPA) – >97% purity.

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvent: Toluene (HPLC grade).

Experimental Design (Stoichiometry): The degree of polymerization (


) is governed by the ratio of Monomer to CTA (

), assuming a high chain transfer constant (

).
ComponentEquiv.Mass/Vol (Example)Role
MMA10010.0 g (10.6 mL)Monomer
ATPA (CTA)1 - 5Calculated based on target MWChain Transfer Agent
AIBN0.116 mgRadical Initiator
TolueneN/A10 mL (50 wt% solids)Solvent

Step-by-Step Procedure:

  • Preparation:

    • In a Schlenk tube equipped with a magnetic stir bar, dissolve 2-(Allylthio)propanoic acid (amount determined by target MW) in Toluene.

    • Add the purified MMA and AIBN.

    • Critical Step: Seal the tube with a rubber septum.

  • Deoxygenation (Essential for Radical Stability):

    • Sparge the solution with high-purity Nitrogen or Argon gas for 20–30 minutes via a needle. Ensure a vent needle is present.

    • Why: Oxygen acts as a radical scavenger and will inhibit the initiation and transfer steps.

  • Polymerization:

    • Place the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300–500 rpm.

    • Reaction time: 6–12 hours. (Note: Allyl sulfides can retard polymerization rates; extended times may be required compared to standard free radical polymerization).

  • Termination & Purification:

    • Quench the reaction by cooling the tube in an ice bath and exposing the solution to air.

    • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Hexane or Methanol (depending on polymer solubility) under vigorous stirring.

    • Filter the precipitate and re-dissolve in a minimal amount of THF.

    • Repeat precipitation twice to remove unreacted CTA and monomer.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Validation (Self-Check):

  • End-Group Analysis:

    
     NMR should show a small multiplet at ~5.0–6.0 ppm (terminal allyl group) and signals corresponding to the propionic acid moiety (though often overlapped, the allyl is the diagnostic marker for the mechanism).
    
  • Titration: Dissolve polymer in THF/Water and titrate with NaOH to quantify the acid number (mg KOH/g polymer), confirming the incorporation of the carboxyl group.

Protocol B: Post-Polymerization Surface Grafting

Objective: Covalent attachment of the synthesized


-Carboxyl polymer to an amine-functionalized surface (e.g., amino-silane glass or protein).

Reagents:

  • 
    -Carboxyl Polymer (from Protocol A).
    
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (pH 5.5) or dry DMF (for organic soluble polymers).

Workflow:

  • Activation:

    • Dissolve the polymer in the appropriate solvent (10 mg/mL).

    • Add EDC (10 equiv. relative to acid groups) and NHS (10 equiv.).

    • Stir for 30–60 minutes at room temperature to form the stable NHS-ester.

  • Conjugation:

    • Introduce the amine-functionalized substrate/molecule to the activated polymer solution.

    • Adjust pH to 7.2–8.0 (if aqueous) or add Triethylamine (if organic) to ensure amines are deprotonated.

    • Incubate for 2–4 hours.

  • Washing:

    • Rinse the surface/dialyze the solution to remove unbound polymer.

Part 3: Technical Considerations & Troubleshooting

1. Retardation Effects: Allyl sulfides are known for "degradative chain transfer" in some systems, where the intermediate radical is too stable to fragment or re-initiate quickly.

  • Symptom:[2] Low conversion or stalled polymerization.

  • Solution: Increase the initiator concentration (AIBN) slightly or increase the reaction temperature to drive the fragmentation step.

2. Chain Transfer Constant (


): 
The efficiency of MW control depends on the 

. For simple allyl sulfides,

is typically lower than thiols or RAFT agents.
  • Implication: You may need a higher concentration of 2-(Allylthio)propanoic acid to achieve very low molecular weights (< 5 kDa).

3. Storage:

  • Store 2-(Allylthio)propanoic acid at 2–8°C.

  • It is sensitive to oxidation (forming sulfoxides). Ensure the bottle is flushed with inert gas after use.

References
  • Rizzardo, E., et al. (1988). "Chain transfer by addition-fragmentation: Mechanism and Implications." Macromolecules. Link

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Comprehensive coverage of AFCT agents).
  • Sigma-Aldrich. (n.d.).[2] "Product Specification: 2-(Allylthio)propanoic acid." Link

  • H Harrisson, S. (2018). "The mechanism of catalytic chain transfer polymerization." Polymer Chemistry. (Context on chain transfer mechanisms). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Allylthio)propanoic acid. This guide is designed for researchers and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis based on a solid mechanistic understanding.

Core Synthesis Strategies: A Mechanistic Overview

The synthesis of 2-(Allylthio)propanoic acid is most commonly achieved via a nucleophilic substitution reaction. However, understanding alternative strategies like radical-mediated additions is crucial for developing robust and high-yield processes. The two primary pathways are:

  • Nucleophilic Substitution (S_N2 Pathway): This is the classical and most direct approach. It involves the deprotonation of the thiol group in 2-mercaptopropionic acid to form a thiolate anion, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the desired thioether bond.

  • Radical Thiol-Ene Addition: A modern and highly efficient alternative, this "click" reaction proceeds via a radical mechanism. A radical initiator generates a thiyl radical from 2-mercaptopropionic acid, which then adds across the double bond of an alkene. This method is known for its high yields, tolerance of various functional groups, and mild reaction conditions.[1][2][3]

G cluster_0 Pathway 1: SN2 Nucleophilic Substitution cluster_1 Pathway 2: Radical Thiol-Ene Addition R_SH 2-Mercaptopropionic Acid RS_minus Thiolate Anion (Nucleophile) R_SH->RS_minus Deprotonation Base Base (e.g., NaOH) Product_SN2 2-(Allylthio)propanoic Acid RS_minus->Product_SN2 SN2 Attack Allyl_X Allyl Halide (e.g., Allyl Bromide) Allyl_X->Product_SN2 Salt Salt Byproduct (NaX) Product_SN2->Salt Formation of R_SH_2 2-Mercaptopropionic Acid RS_dot Thiyl Radical R_SH_2->RS_dot Initiation Intermediate_Rad Carbon-centered Radical R_SH_2->Intermediate_Rad Propagation Initiator Radical Initiator (UV, AIBN) RS_dot->Intermediate_Rad Addition to Alkene Allyl_Comp Allyl Compound Allyl_Comp->Intermediate_Rad Product_TE 2-(Allylthio)propanoic Acid Intermediate_Rad->Product_TE H-atom Transfer

Caption: Key synthetic pathways to 2-(Allylthio)propanoic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how do I fix them?

Low yield is a multifaceted problem often stemming from one or more suboptimal conditions. A systematic approach is key to diagnosis.

Common Causes & Solutions:

  • Incomplete Thiol Deprotonation: The thiolate is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, slowing the reaction and reducing the final yield.

    • Solution: Ensure at least one stoichiometric equivalent of a suitable base is used. For a weak base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to drive the deprotonation. For more robust deprotonation, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) can be used, though caution is advised with NaH due to its reactivity.

  • Oxidative Dimerization: Thiols are susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of a disulfide byproduct. This consumes the starting material, directly reducing the yield.

    • Solution: Degas all solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes) before use. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment.

  • Poor Solubility & Phase Issues: If the deprotonated thiolate salt is not soluble in the organic solvent where the allyl halide resides, the reaction will be extremely slow. This is a common issue when using inorganic bases in organic solvents.

    • Solution: Employ a Phase-Transfer Catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). A PTC transports the thiolate anion from the aqueous or solid phase into the organic phase, dramatically accelerating the reaction rate.[4][5]

  • Competing Elimination (E2) Reaction: While less common with allyl systems compared to other alkyl halides, a very strong, sterically hindered base could potentially promote the elimination of HBr from allyl bromide, though this is generally not a major competing pathway.

G start Low Reaction Yield q1 Is disulfide byproduct observed (TLC/GC-MS)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Degas solvents. Run under inert atmosphere (N2/Ar). a1_yes->sol1 q2 Is the reaction biphasic (e.g., aq. base + organic solvent)? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Add Phase-Transfer Catalyst (e.g., TBAB, 0.05 eq). a2_yes->sol2 q3 Is base strength/equivalency correct? a2_no->q3 sol2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Use >= 1 eq. of appropriate base (e.g., NaOH, K2CO3). Consider a stronger base if needed. a3_no->sol3 end_node Re-evaluate solvent and temperature. a3_yes->end_node sol3->end_node

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?

The formation of the disulfide of 2-mercaptopropionic acid is a classic sign of oxidative coupling. The thiolate anion is even more susceptible to oxidation than the neutral thiol.

Mechanism of Formation: 2 R-S⁻ + O₂ + 2 H⁺ → R-S-S-R + H₂O₂

Prevention Strategies:

  • Inert Atmosphere: This is the most critical control parameter. Before adding any reagents, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Ensure the reaction proceeds under a slight positive pressure of this gas (a balloon is often sufficient for lab scale).

  • Degassed Solvents: Dissolved oxygen in solvents is a primary culprit. Degas your solvents by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.

  • Order of Addition: Add the 2-mercaptopropionic acid to the basic solution under an inert atmosphere before introducing the allyl bromide. This ensures the thiolate is formed in an oxygen-free environment and can react with the electrophile as soon as it is added.

Q3: The reaction is very slow and requires extended heating. How can I accelerate it?

Reaction kinetics are governed by concentration, temperature, and the intrinsic reactivity of the components.

Acceleration Strategies:

  • Phase-Transfer Catalysis (PTC): As mentioned, for reactions between two immiscible phases (e.g., an aqueous solution of sodium 2-mercaptopropionate and an organic solution of allyl bromide), a PTC is the most effective solution. It shuttles the nucleophile into the organic phase, overcoming the physical separation of reactants.[4][5]

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent such as DMF (dimethylformamide) or acetonitrile can dissolve both the thiolate salt and the allyl halide, creating a homogeneous reaction environment and significantly increasing the rate compared to biphasic systems or less polar solvents.

  • Temperature: Increasing the temperature will generally increase the reaction rate (Arrhenius equation). However, be mindful of the solvent's boiling point and potential for increased side reactions at higher temperatures. A modest increase to 50-60 °C is often a good starting point for optimization.

  • Leaving Group: The rate of an S_N2 reaction is highly dependent on the leaving group. The reactivity order is I > Br > Cl. Using allyl iodide would result in the fastest reaction, but allyl bromide offers a good balance of high reactivity and lower cost. Allyl chloride will be significantly slower.

Condition Relative Rate Rationale
Water/Toluene, no catalystVery SlowReactants are in separate phases, limiting interaction.
Water/Toluene, with TBABFastPTC shuttles nucleophile into the organic phase.[4]
EthanolModerateProtic solvent can solvate the nucleophile, slightly reducing its reactivity.
DMF or AcetonitrileVery FastPolar aprotic solvent dissolves both reactants and does not hinder the nucleophile.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Effective purification relies on understanding the chemical properties of the product and potential impurities.

Common Impurities & Purification Strategy:

  • Unreacted 2-mercaptopropionic acid: Being an acid, this can be easily removed.

    • Method: After the reaction, perform a workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the leftover carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous phase.

  • Disulfide Byproduct: This is a neutral, higher molecular weight impurity.

    • Method: This is often removed via silica gel column chromatography. Its lower polarity compared to the product acid usually results in it eluting first.

  • Unreacted Allyl Bromide: A volatile and neutral impurity.

    • Method: Most of this can be removed by evaporation under reduced pressure (rotary evaporation) after the workup. Any remaining traces are typically separated during column chromatography.

Standard Purification Workflow:

  • Quench the reaction and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water, then with saturated NaHCO₃ solution to remove unreacted starting acid.

  • Wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

The "best" combination depends on your desired reaction conditions (time, temperature, scale).

  • For Simplicity and Cost-Effectiveness: Sodium hydroxide or potassium carbonate in a solvent like ethanol or acetone. This may require heating and longer reaction times but uses common, inexpensive reagents.

  • For Speed and High Yield: Sodium hydroxide in a biphasic system (e.g., water/toluene) with a phase-transfer catalyst like TBAB. This is often very efficient at room temperature or with gentle warming.

  • For a Homogeneous System: Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. This is highly effective but requires more stringent anhydrous and inert atmosphere techniques.

Q2: Is a radical thiol-ene reaction a better approach?

The thiol-ene reaction is an excellent method, often considered a "click" reaction due to its efficiency and specificity.[6]

  • Advantages: It is often faster, proceeds at lower temperatures (sometimes with just UV light), produces very few byproducts, and is tolerant of many other functional groups.

  • Disadvantages: It requires a radical initiator (e.g., AIBN or a photoinitiator) and may require more specialized setup (e.g., a UV lamp). For this specific, simple molecule, the classic S_N2 approach is often sufficient and may be more familiar to many labs.

Optimized Experimental Protocol (S_N2 with PTC)

This protocol is designed as a robust starting point for achieving a high yield of 2-(Allylthio)propanoic acid.

Materials:

  • 2-Mercaptopropionic acid

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropionic acid (1.0 eq) and toluene (approx. 0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Base Addition: In a separate flask, dissolve NaOH (1.1 eq) in water. Add this aqueous solution to the reaction flask, followed by the phase-transfer catalyst, TBAB (0.05 eq).

  • Electrophile Addition: While stirring vigorously, add allyl bromide (1.05 eq) dropwise to the biphasic mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (2x).

  • Acid Removal: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove any unreacted 2-mercaptopropionic acid.

  • Final Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Boyaval, P., & Corre, C. (n.d.). Production of propionic acid. SciSpace.
  • Vaismää, M. J. P., Yliniemelä, S. M., & Lajunen, M. K. (2007). An Improved and Green Preparation of 3-(Alkylthio)propionic Acids.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Abdel-Malek, H. A., & Ewies, M. A. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research.
  • Kiasat, A. R., & Nazari, S. (2012). Thiol-Ene Reaction: A Convenient and Rapid Protocol for the Synthesis of Thioethers Under Solvent-Free Conditions.
  • Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2014). Thiol-Ene Reaction for the Regio- and Stereoselective Synthesis of C-S Bonds. Chemical Reviews, 114(5), 2587-2693.
  • Khiste, S. A., Pakhare, D. S., More, V. S., Chakibanda, G., & Lokhande, M. N. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Reviews, 5(4), 342-354.
  • Fairbanks, A. J. (2015). Scope of the acyl thiol-ene (ATE) reaction. Organic & Biomolecular Chemistry, 13(7), 1971-1974.
  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4849.
  • Zhumanova, A. S., et al. (2022).
  • Thompson, K. L., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 596583.

Sources

Technical Resource Hub: Optimizing Derivatization of 2-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-(Allylthio)propanoic Acid

2-(Allylthio)propanoic acid is a bifunctional molecule of significant interest in pharmaceutical and materials science. Its structure, featuring a reactive carboxylic acid group, a flexible thioether linkage, and a terminal allyl group, makes it a valuable synthon for creating diverse derivatives. Aryl propionic acid derivatives, for instance, are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The derivatization of the carboxyl group is a critical step in modulating the compound's biological activity, solubility, and pharmacokinetic properties.

This guide provides in-depth technical support for the common derivatization reactions of 2-(Allylthio)propanoic acid, focusing on esterification and amidation. It is designed to help researchers, scientists, and drug development professionals anticipate challenges, troubleshoot common issues, and optimize their reaction conditions for maximal yield and purity.

Core Derivatization Workflows

The primary routes for derivatizing 2-(Allylthio)propanoic acid involve converting the carboxylic acid into esters or amides. This is typically achieved through acid-catalyzed reactions or the use of coupling agents to activate the carboxyl group for nucleophilic attack.

Esterification

Esterification is a common strategy to mask the polarity of the carboxylic acid or to create prodrugs. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a primary method[3][4].

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Allylthio)propanoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amidation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[5]. Direct conversion of a carboxylic acid and an amine to an amide by heating is possible but often requires harsh conditions[6]. Therefore, the use of coupling agents is the preferred method for efficiency and substrate compatibility.

  • Reagent Preparation: Dissolve 2-(Allylthio)propanoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir for 30 minutes to form the active ester.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the derivatization of 2-(Allylthio)propanoic acid in a question-and-answer format.

Low or No Product Yield

Q1: My esterification reaction is not proceeding to completion, even after extended reflux. What could be the issue?

  • A1: Water Contamination: Fischer esterification is a reversible reaction where water is a byproduct[4]. Any water present at the start of the reaction will shift the equilibrium back towards the starting materials. Ensure you are using anhydrous alcohol and that your glassware is thoroughly dried. The use of molecular sieves can help to sequester water formed during the reaction[7].

  • A2: Insufficient Catalyst: While catalytic, the amount of acid can influence the reaction rate. For slow-reacting alcohols, increasing the catalyst loading to 0.3 equivalents may be beneficial. However, excessive acid can lead to side reactions.

  • A3: Steric Hindrance: The reactivity of the alcohol is a key factor. Primary alcohols react faster than secondary alcohols, and tertiary alcohols are generally unreactive under these conditions[7][8]. If you are using a bulky alcohol, consider alternative esterification methods such as using a more reactive derivative of the carboxylic acid (e.g., an acyl chloride).

Q2: My amidation reaction using a coupling agent has a low yield. What are the potential causes?

  • A1: Incomplete Activation: The activation of the carboxylic acid with the coupling agent is a critical step. Ensure your coupling agents (e.g., EDC, DCC, HATU) are fresh and have been stored under anhydrous conditions. Carbodiimides like DCC and DIC are commonly used for preparing amides from carboxylic acids[9].

  • A2: Side Reactions of the Active Ester: The active ester intermediate can be susceptible to hydrolysis. It is crucial to perform the reaction under an inert and anhydrous atmosphere.

  • A3: Basicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. For these substrates, a more powerful coupling agent like HATU may be required, which is known for faster reactions and reduced epimerization[9].

  • A4: Incorrect Stoichiometry or Base: Ensure the stoichiometry of your reagents is correct. The addition of a non-nucleophilic base like DIPEA is often necessary to neutralize the HCl salt of EDC and the protonated amine.

Side Product Formation

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

  • A1: Allyl Group Migration/Rearrangement: Under strong acidic or basic conditions and elevated temperatures, the allyl group can potentially isomerize. This is less common under standard derivatization conditions but is a possibility.

  • A2: Thioether Oxidation: While thioethers are generally stable, strong oxidizing conditions can lead to the formation of sulfoxides or sulfones. This is unlikely with standard derivatization reagents but could occur if impurities are present.

  • A3: Dimerization/Anhydride Formation: In coupling reactions, if the amine is not added promptly after the activation of the carboxylic acid, the activated intermediate can react with another molecule of the starting acid to form an anhydride[9].

Q4: My purified product seems to be contaminated with a urea byproduct. How can I remove it?

  • A1: Choice of Coupling Agent: This is a common issue when using DCC, as the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be difficult to remove completely[9]. If possible, switch to DIC, which forms a more soluble urea byproduct, or use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash[9].

  • A2: Purification Strategy: If you must use DCC, the urea can sometimes be removed by filtration if it precipitates out of the reaction mixture. Alternatively, careful column chromatography is often effective.

Reaction Monitoring and Purification

Q5: What is the best way to monitor the progress of my reaction?

  • A1: Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester or amide product. A common mobile phase for this compound would be a mixture of hexane and ethyl acetate.

  • A2: Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when dealing with trace amounts, LC-MS provides excellent separation and allows for the identification of products and byproducts by their mass[10][11].

Q6: I'm having trouble purifying my final product. Do you have any suggestions?

  • A1: Aqueous Work-up: A thorough aqueous work-up is crucial. Washing with a mild base (e.g., NaHCO₃) will remove any unreacted carboxylic acid. A mild acid wash (e.g., dilute HCl) will remove basic impurities, including many amines.

  • A2: Column Chromatography: Silica gel column chromatography is the most common method for purifying esters and amides. The choice of solvent system (eluent) is critical and should be optimized using TLC first.

  • A3: Distillation: For volatile, thermally stable esters, distillation can be an effective purification method[12][13].

Data Summary and Visualization

Table 1: Comparison of Common Coupling Agents for Amidation
Coupling AgentByproductSolubility of ByproductRelative ReactivityKey Considerations
DCC Dicyclohexylurea (DCU)Low in most organic solventsModerateByproduct precipitation can complicate purification[9].
DIC DiisopropylureaSoluble in most organic solventsModerateEasier purification than DCC for solid-phase synthesis[9].
EDC·HCl Water-soluble ureaHigh in aqueous solutionsModerateIdeal for reactions where byproduct is removed by extraction[9].
HATU TetramethylureaSolubleHighLess epimerization, good for sterically hindered substrates[9].
Diagram 1: General Workflow for Amide Synthesis

AmidationWorkflow Start 2-(Allylthio)propanoic Acid + Amine Activate Activate Carboxylic Acid (e.g., EDC, HOBt in DCM) Start->Activate Step 1 React Add Amine & Base (e.g., DIPEA) Activate->React Step 2 Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Step 3 Workup Aqueous Work-up (Acid/Base Wash) Monitor->Workup Step 4 Purify Purification (Column Chromatography) Workup->Purify Step 5 Product Pure Amide Derivative Purify->Product Final

Caption: A typical workflow for the synthesis of an amide derivative.

Diagram 2: Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckReagents Are reagents fresh & anhydrous? Start->CheckReagents CheckConditions Is the reaction under inert atmosphere? CheckReagents->CheckConditions Yes ReplaceReagents Action: Replace coupling agents/solvents. CheckReagents->ReplaceReagents No CheckStoichiometry Is stoichiometry correct? CheckConditions->CheckStoichiometry Yes ImproveInert Action: Improve inert atmosphere setup. CheckConditions->ImproveInert No AdjustStoichiometry Action: Re-calculate and weigh reagents carefully. CheckStoichiometry->AdjustStoichiometry No ConsiderMethod Problem may be substrate-related. Consider alternative coupling agent or reaction type. CheckStoichiometry->ConsiderMethod Yes

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Derivatization Techniques. YouTube. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Process for producing sulfur containing aromatic carboxylic acids. Google Patents.
  • Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra‐high‐performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. Nagwa. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Hrčak. Available at: [Link]

  • Method for recovering and purifying propionic acid. Google Patents.
  • The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. Available at: [Link]

  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva-portal.org. Available at: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Available at: [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

  • Production of propionic acid. SciSpace. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • 2-(Allylthio)propanoic acid. Finetech Industry Limited. Available at: [Link]

  • Synthesis and Reactions of Amides. YouTube. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Wiley Online Library. Available at: [Link]

  • Esterification of allyl type alcohols and products resulting therefrom. Google Patents.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. ResearchGate. Available at: [Link]

  • Derivatization of thiols under flow conditions using two commercially available propiolate esters. PubMed. Available at: [Link]

  • Accessing Thiols Directly from Carboxylic Acids and Elemental Sulfur by Multimodal Acridine Photocatalysis. ChemRxiv. Available at: [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • Making Amides from Carboxylic Acids. YouTube. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Human Journals. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to 2-(Allylthio)propanoic Acid NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR spectral analysis of 2-(Allylthio)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require assistance in interpreting its NMR data. Here, we will address common challenges and frequently asked questions to ensure accurate and efficient spectral analysis.

Structure and Proton Numbering of 2-(Allylthio)propanoic acid

For clarity throughout this guide, the following numbering convention will be used for the protons in 2-(Allylthio)propanoic acid:

Caption: Structure of 2-(Allylthio)propanoic acid with proton numbering.

Predicted NMR Spectral Data

Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-(Allylthio)propanoic acid. These values are estimates and can vary based on the solvent and concentration used.

Predicted ¹H NMR Data
Proton NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H¹ (OH)10.0 - 12.0broad singlet1H-
3.4 - 3.6quartet1H~7.0
1.4 - 1.6doublet3H~7.0
H⁴3.1 - 3.3doublet2H~7.0
H⁵5.7 - 5.9ddt1HJtrans ≈ 17.0, Jcis ≈ 10.0, Jallyl ≈ 7.0
H⁶ᵃ, H⁶ᵇ5.0 - 5.2multiplet2H-
Predicted ¹³C NMR Data
Carbon NumberChemical Shift (δ, ppm)Carbon Type (from DEPT)
C1 (C=O)175 - 185C
C2 (CH)40 - 50CH
C3 (CH₃)15 - 25CH₃
C4 (S-CH₂)30 - 40CH₂
C5 (=CH)130 - 140CH
C6 (=CH₂)115 - 125CH₂

Troubleshooting Guide

This section addresses specific problems you may encounter during the NMR analysis of 2-(Allylthio)propanoic acid.

Problem 1: The carboxylic acid proton (H¹) signal is very broad or not visible.

Cause: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent. This exchange can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.

Solution: Deuterium Exchange (D₂O Shake)

A definitive way to identify the carboxylic acid proton is through a deuterium exchange experiment.[1]

Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Acquire a second ¹H NMR spectrum.

Expected Result: The signal corresponding to the carboxylic acid proton (H¹) will disappear or significantly decrease in intensity in the second spectrum.[1][2] This is because the acidic proton is replaced by a deuterium atom, which is not detected in ¹H NMR.

Problem 2: The signals for the allyl protons (H⁵, H⁶ᵃ, H⁶ᵇ) are complex and overlapping.

Cause: The allyl group protons form a complex spin system. The H⁵ proton is coupled to the two H⁴ protons and the two H⁶ protons, which are diastereotopic. This results in a complex multiplet, often a doublet of doublet of triplets (ddt). The H⁶ᵃ and H⁶ᵇ protons are also coupled to H⁵ and to each other (geminal coupling), further complicating the spectrum.

Solution 1: Higher Field NMR Spectrometer

If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

Solution 2: 2D COSY (Correlation Spectroscopy) Experiment

A COSY experiment is invaluable for deciphering which protons are coupled to each other.[3][4][5]

Workflow for COSY Analysis:

Caption: Workflow for 2D COSY analysis.

Interpretation: In the COSY spectrum, you will see the standard ¹H NMR spectrum along the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons at those chemical shifts are coupled. For the allyl group, you would expect to see cross-peaks between:

  • H⁵ and H⁴

  • H⁵ and H⁶ᵃ/H⁶ᵇ

  • H⁴ and H⁵

Problem 3: I am unsure about the assignment of the CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

Cause: A standard broadband-decoupled ¹³C NMR spectrum shows all carbon signals as singlets, providing no information about the number of attached protons.[6]

Solution: DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[7][8][9][10] Typically, two experiments are run: DEPT-90 and DEPT-135.

Interpretation of DEPT Spectra:

ExperimentCHCH₂CH₃Quaternary (C)
DEPT-90 Positive SignalNo SignalNo SignalNo Signal
DEPT-135 Positive SignalNegative SignalPositive SignalNo Signal

By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously assign each carbon signal. For 2-(Allylthio)propanoic acid, you would expect:

  • DEPT-90: Signals for C2 and C5.

  • DEPT-135: Positive signals for C2, C3, and C5; a negative signal for C4 and C6.

  • Broadband ¹³C only: The signal for the quaternary carbonyl carbon (C1) will be present in the broadband spectrum but absent in both DEPT spectra.

Problem 4: Some of my proton signals are overlapping, making integration and multiplicity analysis difficult.

Cause: Accidental isochrony (signals having very similar chemical shifts) can occur, leading to signal overlap.[11] This can be particularly problematic in complex molecules or when using lower field spectrometers.

Solution 1: Change the NMR Solvent

Different deuterated solvents can induce small changes in the chemical shifts of protons, which may be sufficient to resolve overlapping signals.[12] For example, if you are using CDCl₃, you could try acquiring a spectrum in benzene-d₆ or acetone-d₆.

Solution 2: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

An HSQC experiment correlates proton signals with the signals of the carbons they are directly attached to.[13][14][15][16] This is extremely useful for resolving overlapping proton signals, as the carbon spectrum is typically much more dispersed.

Interpretation: Each peak in an HSQC spectrum corresponds to a C-H bond. By finding the cross-peak for a specific carbon, you can identify the chemical shift of the proton(s) attached to it, even if those proton signals are overlapped in the 1D ¹H spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the expected integration ratio for the protons in 2-(Allylthio)propanoic acid?

A1: The expected integration ratio, from downfield to upfield (excluding the exchangeable H¹), is approximately 1:2:1:2:3, corresponding to H⁵, H⁴, H², H⁶, and H³, respectively.

Q2: Why does the H⁵ proton appear as a complex multiplet?

A2: The H⁵ proton is coupled to three different sets of protons: the two H⁴ protons, the cis-H⁶ proton, and the trans-H⁶ proton. The coupling constants for these interactions are different, leading to a complex splitting pattern.[17][18][19] Additionally, long-range allylic coupling can further complicate the signal.[20][21]

Q3: How can I confirm the presence of the thioether linkage?

A3: The presence of the sulfur atom is inferred from the chemical shifts of the adjacent protons and carbons. The S-CH₂ protons (H⁴) typically appear around 3.1-3.3 ppm, and the corresponding carbon (C4) appears around 30-40 ppm. These are characteristic shifts for carbons and protons adjacent to a sulfur atom.

Q4: My sample is not very soluble. What can I do?

A4: If you are having solubility issues in common solvents like CDCl₃, you can try more polar solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄.[12] Be aware that the chemical shifts will change depending on the solvent used.

References

  • Gable, K. (n.d.). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Patri, R. G., et al. (2001). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • IMSERC. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Unknown. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Retrieved from [Link]

  • YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 1 H NMR (500 MHz) spectroscopic deuterium exchange experiment.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Storage & Handling of 2-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support interface for 2-(Allylthio)propanoic acid . This guide is designed to move beyond basic safety data sheets (SDS) and address the practical, bench-level challenges researchers face with this specific thioether derivative.

The critical "gotcha" with this compound is its melting point (31–33°C ). Depending on your lab's ambient temperature, it may arrive as a liquid, a solid, or a slush. This phase transition capability, combined with the oxidation susceptibility of the thioether linkage and the polymerization potential of the allyl group, necessitates a rigorous storage protocol.

Quick Reference Data
PropertySpecificationCritical Note
CAS Number 54680-83-0Verify against label; isomers exist.
Melting Point 31–33°C (88–91°F)Phase Change Risk: May solidify in AC-cooled labs.
Chemical Class Thioether / Carboxylic AcidDual sensitivity: Oxidation (S) & pH (COOH).
Appearance Colorless/Pale YellowDarkening indicates degradation.
Odor Sulfurous / Roasted GarlicAcrid/sour notes suggest oxidation.
Storage Temp 2–8°C (Refrigerated)Keeps compound in stable solid phase.

Core Storage Protocol (The "Golden Standard")

To maintain >98% purity over 12+ months, you must control three variables: Temperature, Atmosphere, and Light.

The Protocol[1][2][3]
  • Temperature: Store at 2–8°C .

    • Scientific Rationale: Storing below the melting point (31°C) keeps the lattice structure intact, significantly reducing molecular mobility and the rate of auto-oxidation or polymerization.

  • Atmosphere: Purge headspace with Argon or Nitrogen .

    • Scientific Rationale: The sulfur atom in the thioether linkage (-S-) is electron-rich and prone to oxidation by atmospheric oxygen to form sulfoxides (R-S(=O)-R') and eventually sulfones.

  • Light Protection: Amber glass or foil-wrapped containers.

    • Scientific Rationale: The allyl group (CH₂=CH-CH₂-) can undergo radical-initiated polymerization or isomerization upon exposure to UV light.

Handling & Aliquoting (The "Melting" Workflow)

Scenario: You retrieve the bottle from the fridge (4°C), and it is a solid block. You need to pipette 500 µL.

INCORRECT: Chipping at the solid with a spatula (introduces moisture/contaminants). CORRECT: The "Gentle Melt" Technique.

  • Equilibrate: Allow the closed container to reach room temperature in a desiccator (prevents condensation).

  • Water Bath: Place the bottle in a 35–40°C water bath for 10–15 minutes.

    • Why? You only need to slightly exceed the MP (33°C). High heat (>50°C) accelerates thermal degradation.

  • Aliquot: Once liquid, dispense into single-use amber vials under inert gas.

  • Re-Freeze: Return aliquots to 2–8°C immediately.

Workflow Visualization

HandlingWorkflow Start Cold Storage (Solid, 4°C) Desiccator Desiccator Warm-up (Prevent Condensation) Start->Desiccator Bath Water Bath (35-40°C) Desiccator->Bath Check Is it Liquid? Bath->Check Check->Bath No (Wait 5 min) Aliquot Aliquot under Argon Check->Aliquot Yes Return Return to 4°C Aliquot->Return

Figure 1: Safe liquefaction and aliquoting workflow to prevent moisture ingress and thermal stress.

Troubleshooting & FAQs

Q1: My sample arrived as a liquid, but the SDS says "solid." Is it degraded?

Answer: Likely not. Explanation: Since the melting point is ~31–33°C, standard shipping trucks or warm receiving docks often exceed this temperature. Action: Place the bottle in the refrigerator (4°C) for 2 hours. If it solidifies into a crystalline mass or white solid, it is chemically intact. If it remains a viscous liquid or separates into phases, run a purity check (NMR/GC).

Q2: The liquid has turned from colorless to dark yellow/orange. Can I still use it?

Answer: Proceed with extreme caution; purification recommended. Explanation: Color shift is a hallmark of oxidative degradation or oligomerization .

  • Oxidation: Formation of sulfoxides often introduces color.

  • Polymerization: Allyl groups can cross-link, creating heavier, colored oligomers. Action: Check the refractive index or run a TLC. If the shift is minor, you may be able to distill it, but for sensitive pharmaceutical applications, discard it.

Q3: I see a white precipitate floating in the liquid phase.

Answer: This indicates partial solidification or dimerization. Explanation: If stored near 30°C, the compound exists in a "slush" phase. However, if the precipitate does not melt at 40°C, it may be a disulfide dimer formed via oxidative coupling (though less common for thioethers than thiols, C-S bond cleavage can occur under stress).

Q4: Why does the pH drift over time in aqueous solution?

Answer: Hydrolysis and oxidation.[1][2] Explanation:

  • Acidity: It is a carboxylic acid (pKa ~4.5).

  • Drift: If the thioether oxidizes to a sulfoxide, the electron-withdrawing nature of the sulfur changes, slightly altering the pKa of the carboxylic acid group. Ensure buffers are strong enough (e.g., 50mM+) to maintain pH.

Degradation Logic & Pathways

Understanding how the molecule breaks down helps you prevent it.

  • S-Oxidation (Primary Risk): The sulfur atom attacks atmospheric oxygen.

    • Result: 2-(Allylsulfinyl)propanoic acid (Sulfoxide).

  • Radical Polymerization (Secondary Risk): Light/Heat attacks the allyl double bond.

    • Result: Viscous oligomers.

Degradation Compound 2-(Allylthio)propanoic acid (Active Reagent) Sulfoxide Sulfoxide Impurity (Polarity Change) Compound->Sulfoxide Slow Oxidation (Air) Polymer Oligomers/Polymers (Viscosity Increase) Compound->Polymer Radical Mechanism Oxygen Oxygen Exposure Oxygen->Sulfoxide UV UV Light / Heat UV->Polymer Sulfone Sulfone Impurity (Irreversible) Sulfoxide->Sulfone Strong Oxidants

Figure 2: Primary degradation pathways. Note that S-oxidation changes the polarity of the molecule, potentially affecting binding affinity in drug development assays.

References

  • Tradeindia. (n.d.). 2-(Allylthio)propanoic Acid - CAS No: 54680-83-0 Properties and Specifications. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids. Chemical Science. Retrieved February 7, 2026, from [Link]

Sources

method refinement for 2-(Allylthio)propanoic acid quantification in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for 2-(Allylthio)propanoic Acid (2-ATPA) in Complex Matrices

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Analytical Challenge

Welcome to the advanced support module for 2-(Allylthio)propanoic acid (2-ATPA) . As researchers, you likely encounter this compound as a metabolite of allyl mercaptan or a precursor in garlic-derived organosulfur pathways.

Why is this molecule difficult?

  • Dual-Polarity: It possesses a lipophilic allyl thioether tail and a hydrophilic carboxylic acid head, making retention on standard C18 columns inconsistent.

  • Oxidative Instability: The sulfur atom is prone to oxidation (sulfoxide/sulfone formation) during extraction.

  • Ionization Issues: Short-chain carboxylic acids exhibit poor ionization efficiency in ESI, often requiring derivatization for trace-level (ng/mL) quantification.

This guide moves beyond standard textbook protocols, offering a derivatization-based LC-MS/MS workflow that has become the gold standard for stabilizing and sensitizing short-chain thio-acids.

Module 1: Sample Preparation & Derivatization

Core Directive: Do not attempt native analysis for trace quantification. The carboxylic acid moiety causes peak tailing and low sensitivity. We recommend 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2]

Troubleshooting Guide: Extraction & Stability

Q: My recovery rates vary wildly between replicates (RSD > 15%). What is happening? A: You are likely seeing oxidative degradation or volatility losses .

  • Mechanism: The thioether group oxidizes to the sulfoxide upon exposure to air/enzymes.

  • Solution:

    • Temperature Control: Keep all samples at 4°C.

    • Antioxidant Block: Add TCEP (Tris(2-carboxyethyl)phosphine) or Ascorbic Acid (10 mM) to your lysis buffer immediately.

    • Avoid Evaporation: Do not use nitrogen dry-down steps if possible. 2-ATPA is semi-volatile. Use aqueous-compatible derivatization instead.

Q: I see severe ion suppression in plasma samples. A: Phospholipids are co-eluting.

  • Solution: Switch from simple protein precipitation (PPT) to Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE™). If using PPT, use Acetonitrile with 1% Formic Acid to precipitate proteins, as the acid helps dissociate the analyte from albumin.

Standardized Protocol: 3-NPH Derivatization Workflow

This protocol converts the carboxylic acid into a hydrazide, increasing hydrophobicity (better C18 retention) and adding a nitrogen center (better ionization).

Reagents:

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (Coupling agent)

  • 3-NPH: 3-Nitrophenylhydrazine (Derivatizing agent)[1][2][3]

  • Pyridine: Catalyst

StepActionCritical Note
1. Extraction Mix 50 µL Plasma + 150 µL MeOH (with 10mM TCEP) . Vortex 1 min, Centrifuge 10 min @ 10,000g.TCEP prevents S-oxidation.
2. Aliquot Transfer 100 µL supernatant to a glass vial.Plastic vials may adsorb the allyl tail.
3. Reaction Add 50 µL EDC (50 mM) + 50 µL 3-NPH (50 mM) + 50 µL Pyridine (7%).[3][4]Prepare reagents fresh daily.
4. Incubation Incubate at 40°C for 30 mins .Heat drives the reaction; do not exceed 50°C to save the sulfur bond.
5. Quench Add 250 µL 0.5% Formic Acid .Stabilizes the hydrazide for injection.

Module 2: Chromatographic Separation (LC-MS/MS)

Visualizing the Workflow

The following diagram illustrates the critical decision points in the extraction and analysis logic.

G Start Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH + TCEP Antioxidant) Start->Extraction Add Internal Standard Check_Recovery Check Recovery Extraction->Check_Recovery Deriv Derivatization (3-NPH + EDC + Pyridine) LC_Sep LC Separation (C18 Column, Acidic Mobile Phase) Deriv->LC_Sep Check_Suppression Matrix Effect? LC_Sep->Check_Suppression Detection MS/MS Detection (ESI Negative Mode) Check_Recovery->Extraction Recovery < 80% (Add more TCEP/Cooling) Check_Recovery->Deriv Recovery > 80% Check_Suppression->LC_Sep High Suppression (Modify Gradient/Use Divert Valve) Check_Suppression->Detection No Suppression

Figure 1: Optimized workflow for 2-ATPA analysis emphasizing antioxidant stabilization and derivatization checkpoints.

Chromatography FAQs

Q: Which column should I use for the derivatized 2-ATPA? A: Use a C18 Core-Shell column (e.g., Kinetex C18 or Cortecs C18, 1.7 µm).

  • Why? The 3-NPH derivative is significantly more hydrophobic than the native acid. A standard C18 provides excellent retention (RT ~4-6 min), moving the peak away from the solvent front where ion suppression occurs.

Q: My peaks are splitting. A: This is often a pH mismatch or Isomer separation .

  • pH: Ensure your Mobile Phase A is acidic (0.1% Formic Acid). The hydrazide derivative is stable in acid.

  • Chirality: 2-ATPA has a chiral center. If you are using a standard C18, you may see partial separation of enantiomers if the column has any chiral selector impurities, or more likely, you are seeing cis/trans isomers of the derivatization byproduct (rare but possible). Ensure the column temperature is stable (40°C) to merge potential rotamers.

Module 3: Mass Spectrometry & Validation

MRM Transition Settings

For the 3-NPH derivative of 2-ATPA (MW: 146.2 + 137.1 [3-NPH] - 18 [H2O] = ~265.3 Da), use Negative Mode (ESI-) .

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
2-ATPA-3NPH 264.1 [M-H]⁻137.0-20Cleavage of the N-N bond (3-NPH fragment)
2-ATPA-3NPH 264.1 [M-H]⁻182.0-28Loss of allyl group + rearrangement
IS (d3-Caproic) 253.1 [M-H]⁻137.0-20Generic IS for carboxylic acids

Note: You must empirically optimize Collision Energy (CE) on your specific instrument. The 137.0 fragment is the characteristic "fingerprint" of 3-NPH derivatives.

Validation Logic (E-E-A-T Compliance)

Q: How do I validate that my method is distinguishing 2-ATPA from other garlic metabolites? A: You must perform a Selectivity experiment .

  • Inject individual standards of Allyl mercaptan , Diallyl disulfide , and Alliin .

  • Ensure they do not cross-react or degrade into 2-ATPA during the heated derivatization step.

  • Tip: If Alliin degrades to 2-ATPA during prep, your method is invalid. Lower the derivatization temperature to 30°C and extend time to 60 mins to mitigate thermal degradation of precursors.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta. (Demonstrates the foundational chemistry for 3-NPH derivatization of carboxylic acids).

  • Shimadzu Application News. (2020). "LC-MS/MS Method Package for Short Chain Fatty Acids." (Provides industrial validation of the 3-NPH workflow for C2-C6 acids).

  • Chhonker, Y. S., et al. (2018). "Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review." Bioanalysis. (Discusses oxidation risks and stability of lipid/acid metabolites).

  • BenchChem Technical Support. (2025). "Preventing over-oxidation to carboxylic acid in propanal synthesis." (Highlights the susceptibility of propionic acid derivatives to oxidative pathways).

Sources

Validation & Comparative

Unveiling the Isomeric Nuances: A Comparative Guide to 2-(Allylthio)propanoic Acid and 3-(Allylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers

In the landscape of chemical synthesis and drug discovery, isomeric specificity is paramount. The seemingly minor shift of a functional group can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, data-supported comparison of two structural isomers: 2-(Allylthio)propanoic acid and 3-(Allylthio)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the fundamental chemical and potential biological distinctions that arise from the placement of the allylthio group.

Structural and Physicochemical Disparities

The core difference between these two compounds lies in the position of the allylthio substituent on the propanoic acid backbone. In 2-(Allylthio)propanoic acid, the sulfur atom is bonded to the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. In 3-(Allylthio)propanoic acid, the sulfur is bonded to the beta-carbon (C3). This distinction is the genesis of all subsequent differences in their properties and behavior.

Caption: Chemical structures of 2-(Allylthio)propanoic acid and 3-(Allylthio)propanoic acid.

The proximity of the electron-withdrawing carboxyl group to the thioether linkage in the 2-isomer influences its electronic environment and steric hindrance, leading to different physical properties compared to the 3-isomer, where these groups are separated by an additional methylene unit.

Comparative Physicochemical Data
Property2-(Allylthio)propanoic Acid3-(Allylthio)propanoic AcidRationale for Difference
Molecular Formula C₆H₁₀O₂S[1][2]C₆H₁₀O₂SIdentical (isomers)
Molecular Weight 146.21 g/mol [1][2]146.21 g/mol Identical (isomers)
CAS Number 54680-83-0[1][2]1115-91-5[1]Unique identifier for each isomer
Appearance Colorless to pale yellow liquid or crystalline solid[1]Likely a liquid or low-melting solidThe 2-isomer's ability to pack may be affected by the chiral center.
Melting Point 31-33 °C[1]Expected to be lower than the 2-isomerThe more linear structure of the 3-isomer may lead to less efficient crystal packing.
Boiling Point 243.7 °C at 760 mmHg[2]Expected to be similar, possibly slightly higherIncreased separation of polar groups in the 3-isomer might slightly alter intermolecular forces.
Density ~1.11 g/cm³[1][2]Expected to be similarGross molecular composition is the same.
Solubility Slightly soluble in water; soluble in organic solvents[1]Expected to have similar solubilityBoth molecules possess a polar carboxylic acid head and a nonpolar allylthio tail.
Acidity (pKa) Expected to be slightly more acidicExpected to be slightly less acidicThe electron-withdrawing sulfur atom is closer to the carboxyl group in the 2-isomer, providing a stronger inductive effect that stabilizes the carboxylate anion.

Synthesis Strategies: A Tale of Two Pathways

The isomeric difference necessitates distinct synthetic approaches. The synthesis of the 2-isomer typically involves nucleophilic substitution on an α-halo acid, while the 3-isomer is efficiently prepared via a conjugate addition reaction.

Workflow: Synthesis of Isomers

G cluster_0 Synthesis of 2-(Allylthio)propanoic acid (Nucleophilic Substitution) cluster_1 Synthesis of 3-(Allylthio)propanoic acid (Michael Addition) start_A Allyl Mercaptan + 2-Bromopropanoic Acid base_A Deprotonation (e.g., NaH, NaOEt) start_A->base_A reaction_A SN2 Attack on α-carbon base_A->reaction_A Forms Allylthiolate workup_A Acidic Workup & Purification reaction_A->workup_A Forms Salt product_A 2-(Allylthio)propanoic acid workup_A->product_A start_B Allyl Mercaptan + Acrylic Acid base_B Base Catalyst (e.g., Et3N) start_B->base_B reaction_B Conjugate Addition (Michael Reaction) base_B->reaction_B Forms Thiolate in situ workup_B Purification reaction_B->workup_B product_B 3-(Allylthio)propanoic acid workup_B->product_B

Sources

A Comparative Guide to the Synthesis of 2-(Allylthio)propanoic Acid: A Validation of Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel molecules with tailored functionalities is a cornerstone of innovation. 2-(Allylthio)propanoic acid, a molecule featuring a reactive allyl group and a carboxylic acid moiety, holds potential as a versatile building block. This guide, designed for the discerning researcher, provides an in-depth validation and comparison of two primary synthetic routes to this target compound: nucleophilic substitution and photoinitiated thiol-ene addition. By dissecting the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for the efficient and reliable synthesis of 2-(Allylthio)propanoic acid.

At a Glance: Comparing the Synthetic Pathways

FeatureNucleophilic Substitution (SN2)Photoinitiated Thiol-Ene Addition
Starting Materials 2-Bromopropanoic acid, Allyl mercaptan2-Mercaptopropanoic acid, Allyl bromide
Key Transformation SN2 attack of allyl thiolate on an α-bromo acidRadical addition of a thiol to an alkene
Stereochemistry Inversion of configuration at C2Racemic mixture unless a chiral catalyst is used
Reaction Conditions Base-mediated, typically at room temperature to gentle heatingUV irradiation, photoinitiator, room temperature
Potential Byproducts Elimination products, over-alkylationDisulfide formation, polymerization of the alkene
Advantages Well-established, predictable stereochemical outcomeHigh atom economy, "click" chemistry characteristics, mild conditions
Disadvantages Potential for side reactions, requires a strong nucleophileRequires specialized equipment (UV lamp), potential for side reactions if not optimized

Devising the Synthetic Strategies: A Rationale

The synthesis of 2-(Allylthio)propanoic acid can be logically approached from two distinct perspectives, each leveraging fundamental organic reactions.

Route 1: The Nucleophilic Substitution Approach (S-Allylation)

This classical approach hinges on the formation of a carbon-sulfur bond via a bimolecular nucleophilic substitution (SN2) reaction. The strategy involves the reaction of a nucleophilic sulfur species, the allyl thiolate, with an electrophilic carbon atom, in this case, the C2 position of a 2-halopropanoic acid derivative. 2-Bromopropanoic acid is a suitable and commercially available starting material for this purpose. The reaction is typically carried out in the presence of a base to deprotonate the allyl mercaptan, thereby generating the more nucleophilic thiolate anion.

SN2_Route 2-Bromopropanoic Acid 2-Bromopropanoic Acid Product 2-(Allylthio)propanoic Acid 2-Bromopropanoic Acid->Product Allyl Mercaptan Allyl Mercaptan Allyl Mercaptan->Product Base Base Base->Allyl Mercaptan Deprotonation

Caption: Nucleophilic substitution pathway for 2-(Allylthio)propanoic acid synthesis.

Route 2: The Thiol-Ene "Click" Chemistry Approach

Leveraging the principles of "click" chemistry, the thiol-ene reaction offers a modern and efficient alternative.[1][2][3] This method involves the radical-mediated addition of a thiol across a carbon-carbon double bond. In this context, 2-mercaptopropanoic acid serves as the thiol component, and a suitable allyl-containing molecule, such as allyl bromide, acts as the "ene." The reaction is typically initiated by a radical initiator, often photochemically, leading to the formation of a thioether linkage. This approach is lauded for its high atom economy, orthogonality, and mild reaction conditions.[1]

Thiol_Ene_Route 2-Mercaptopropanoic Acid 2-Mercaptopropanoic Acid Product 2-(Allylthio)propanoic Acid 2-Mercaptopropanoic Acid->Product Allyl Compound Allyl Bromide Allyl Compound->Product Initiator UV Light / Photoinitiator Initiator->Product Radical Addition

Caption: Thiol-ene addition pathway for 2-(Allylthio)propanoic acid synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are proposed based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from established procedures for the S-alkylation of thiols and the nucleophilic substitution on α-halo acids.[4][5][6]

Materials:

  • 2-Bromopropanoic acid

  • Allyl mercaptan

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of Allyl Mercaptan: In a round-bottom flask under a nitrogen atmosphere, dissolve allyl mercaptan (1.1 equivalents) in the chosen solvent (DMF or acetone). Add a base (1.2 equivalents of NaOH or 2.0 equivalents of K₂CO₃) portion-wise while stirring at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Nucleophilic Substitution: To the solution of the allyl thiolate, add a solution of 2-bromopropanoic acid (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, quench the reaction with water and acidify to pH 2-3 with 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis via Photoinitiated Thiol-Ene Addition

This protocol is based on general procedures for photoinitiated thiol-ene reactions.[7][8][9]

Materials:

  • 2-Mercaptopropanoic acid

  • Allyl bromide

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Methanol or Acetonitrile

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve 2-mercaptopropanoic acid (1.0 equivalent), allyl bromide (1.2 equivalents), and DMPA (0.05 equivalents) in the chosen solvent (methanol or acetonitrile).

  • Photoreaction: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the thiol and alkene protons.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to remove any unreacted starting materials and the photoinitiator byproducts.

Expected Experimental Data and Characterization

Expected ¹H NMR (in CDCl₃, 400 MHz) δ (ppm):

  • ~10-12: (br s, 1H) - Carboxylic acid proton (-COOH)

  • ~5.8-6.0: (m, 1H) - Internal alkene proton (-SCH₂-CH =CH₂)

  • ~5.1-5.3: (m, 2H) - Terminal alkene protons (-SCH₂-CH=CH ₂)

  • ~3.5-3.7: (q, J = 7.2 Hz, 1H) - Methine proton adjacent to sulfur and carboxyl group (-SCH (CH₃)COOH)

  • ~3.2-3.4: (d, J = 7.0 Hz, 2H) - Methylene protons adjacent to sulfur (-SCH ₂-CH=CH₂)

  • ~1.5-1.7: (d, J = 7.2 Hz, 3H) - Methyl protons (-CH(CH ₃)COOH)

Expected ¹³C NMR (in CDCl₃, 100 MHz) δ (ppm):

  • ~175-180: Carboxylic acid carbon (-C OOH)

  • ~132-135: Internal alkene carbon (-SCH₂-C H=CH₂)

  • ~117-120: Terminal alkene carbon (-SCH₂-CH=C H₂)

  • ~45-50: Methine carbon (-C H(CH₃)COOH)

  • ~35-40: Methylene carbon (-C H₂-CH=CH₂)

  • ~20-25: Methyl carbon (-CH(C H₃)COOH)

Expected IR (neat) ν (cm⁻¹):

  • ~2500-3300: (broad) O-H stretch of the carboxylic acid

  • ~1700-1725: C=O stretch of the carboxylic acid

  • ~1630-1650: C=C stretch of the allyl group

  • ~910 and 990: Out-of-plane C-H bends of the terminal alkene

Mass Spectrometry (ESI-MS):

  • Expected [M-H]⁻ at m/z corresponding to the molecular weight of 2-(allylthio)propanoic acid minus one proton.

Comparative Analysis and Field-Proven Insights

Nucleophilic Substitution:

  • Expertise & Experience: This method is a workhorse of organic synthesis. The stereochemical outcome is predictable; if starting with an enantiomerically pure 2-bromopropanoic acid, an SN2 reaction will proceed with inversion of configuration.[4] However, the basic conditions required can lead to side reactions. Elimination to form acrylic acid is a potential competing pathway, especially with stronger, bulkier bases. Over-alkylation of the sulfur is less of a concern with an allyl halide compared to a simple alkyl halide. The choice of a non-nucleophilic base like potassium carbonate can minimize side reactions involving the carboxylate group.

  • Trustworthiness: The protocol is robust and generally high-yielding for similar transformations. However, careful control of temperature and the rate of addition of the electrophile is crucial to manage the exothermicity of the reaction and minimize side products. The purification can sometimes be challenging due to the similar polarities of the product and any unreacted starting materials.

Photoinitiated Thiol-Ene Addition:

  • Expertise & Experience: Thiol-ene "click" chemistry has gained significant traction due to its efficiency and mild reaction conditions.[1][2] The reaction is often initiated by UV light in the presence of a photoinitiator, such as DMPA, which generates a thiyl radical.[7] This radical then adds to the alkene in an anti-Markovnikov fashion. The radical nature of the reaction means that if a racemic starting material is used, a racemic product will be obtained. A key advantage is the typical lack of significant side products when the stoichiometry is well-controlled.

  • Trustworthiness: This method is highly reliable and often proceeds to high conversion. The reaction is generally clean, simplifying purification. However, it requires a UV light source, which may not be available in all laboratories. Oxygen can inhibit radical reactions, so performing the reaction under an inert atmosphere is recommended for optimal results. The choice of solvent is also important to ensure solubility of all components and to avoid side reactions with the solvent.

Conclusion: Selecting the Optimal Path

Both the nucleophilic substitution and the photoinitiated thiol-ene addition present viable and validated pathways for the synthesis of 2-(allylthio)propanoic acid. The choice between the two will ultimately depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired stereochemical control, and scalability.

The nucleophilic substitution route is a classic, dependable method that offers predictable stereochemical control. It is an excellent choice when starting from an enantiomerically pure precursor and when control over the absolute configuration of the product is critical.

The thiol-ene addition route represents a more modern, "greener" approach, characterized by its mild conditions and high atom economy. It is particularly advantageous for its simplicity, high yields, and clean reaction profiles, making it an attractive option for rapid synthesis and library generation.

By understanding the mechanistic underpinnings and practical considerations of each method as outlined in this guide, researchers can confidently select and execute the most appropriate synthesis of 2-(allylthio)propanoic acid for their specific scientific endeavors.

References

  • When (S)-2-bromopropanoic acid [(S)−CH3CHBrCO2H] reacts with concentrated sodium hydroxide, the product formed (after acidification) is ( R ) - Brainly. (2023-07-01). [Link]

  • When (S)-2-bromopropanoic acid \left[(S) - Filo. (2024-06-06). [Link]

  • Aliphatic Nucleophilic Substitution - Dalal Institute. [Link]

  • Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. (2021-05-29). [Link]

  • General synthetic procedure for the compounds. a. allyl bromide (2 eq.) - ResearchGate. [Link]

  • Cyclohexanone, 2-allyl- - Organic Syntheses Procedure. [Link]

  • Methods for the preparation of resins with ligands attached thereto through a linking group comprising sulfide, sulfoxide, sulfo. (2004-10-06).
  • nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. [Link]

  • (PDF) Synthesis and properties of alkylthioethanals - ResearchGate. [Link]

  • 1 H and 13 C NMR spectra of Compound 4. - ResearchGate. [Link]

  • Spectra (¹H NMR) of S-allyl-L-cysteine (A), and accession 12 extract... | Download Scientific Diagram - ResearchGate. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015-07-05). [Link]

  • Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. (2021-06-13). [Link]

  • Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH - YouTube. (2020-08-02). [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science - PMC - NIH. (2020-11-12). [Link]

  • Synthesis and biological evaluation of 2-heteroarylthioalkanoic acid analogues of clofibric acid as peroxisome proliferator-activated receptor α agonists. (2009-10-22). [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers. (2020-11-11). [Link]

  • Spectra (¹H NMR) of S-allyl-L-cysteine (A), and accession 12 extract... | Download Scientific Diagram - ResearchGate. [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (2023-07-18). [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents - Asian Publication Corporation. [Link]

  • CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. [Link]

  • Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - RSC Publishing. [Link]

  • Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC - NIH. [Link]

  • 1 H and 13 C NMR spectra of Compound 8. - ResearchGate. [Link]

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. [Link]

  • Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. [Link]

  • 20.2 Nucleophilic Acyl Substitution | Organic Chemistry - YouTube. (2021-04-08). [Link]

  • (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... - ResearchGate. [Link]-B_fig1_323284000)

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Allylthio)propanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical supplier is a critical decision that can significantly impact experimental outcomes and the overall timeline of a project. The purity and impurity profile of a starting material can influence its reactivity, stability, and biological activity. This guide provides a comprehensive framework for the comparative analysis of 2-(Allylthio)propanoic acid, a key intermediate in various synthetic pathways, from three hypothetical suppliers. By presenting a rigorous, side-by-side evaluation, this document serves as a blueprint for establishing a robust supplier qualification program.

Introduction: The Criticality of Supplier Qualification

2-(Allylthio)propanoic acid (C₆H₁₀O₂S) is a carboxylic acid containing a reactive allyl sulfide moiety.[1][2] Its structural features make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. However, the synthetic routes to this compound can introduce a variety of impurities, including residual starting materials, by-products, and solvents. These impurities, even at trace levels, can have profound effects on downstream applications.

In the context of drug development, an uncharacterized impurity could lead to unexpected side reactions, altered pharmacological profiles, or even toxicological concerns. Therefore, a thorough analytical comparison of materials from different suppliers is not merely a quality control measure but a fundamental aspect of scientific rigor and risk mitigation.

This guide details a hypothetical comparative analysis of 2-(Allylthio)propanoic acid sourced from three fictional suppliers:

  • Supplier A (InnovateChem): A supplier known for high-purity, research-grade chemicals.

  • Supplier B (PureSynth): A mid-tier supplier offering a balance of quality and cost-effectiveness.

  • Supplier C (BulkPharm): A large-scale manufacturer focused on bulk production.

The objective is to determine the most suitable supplier for a pre-clinical drug development program where consistency, purity, and a well-defined impurity profile are paramount.

The Analytical Gauntlet: A Multi-Technique Approach

A comprehensive evaluation of a chemical entity requires a multi-pronged analytical strategy. No single technique can provide a complete picture of a sample's quality. Our approach integrates several orthogonal methods to assess identity, purity, and the presence of various impurities.

The overall workflow for this comparative analysis is depicted below:

Comparative_Analysis_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Supplier_A Supplier A (InnovateChem) Identity Identity Confirmation (¹H & ¹³C NMR) Supplier_A->Identity Supplier_B Supplier B (PureSynth) Supplier_B->Identity Supplier_C Supplier C (BulkPharm) Supplier_C->Identity Purity Purity & Impurity Profile (HPLC-UV) Identity->Purity Volatiles Residual Solvents & Water (GC-MS & Karl Fischer) Purity->Volatiles Elemental Elemental Impurities (ICP-MS) Volatiles->Elemental Comparison Comparative Summary Table Elemental->Comparison Recommendation Supplier Recommendation Comparison->Recommendation

Caption: Workflow for the comparative analysis of 2-(Allylthio)propanoic acid.

The rationale for selecting each technique is as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and information on the chemical environment of atoms within the molecule. It is the gold standard for identity testing.[3][4][5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for separating and quantifying the main component and any non-volatile organic impurities.[7][8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation, identification, and quantification of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[12][13][14][15]

  • Karl Fischer Titration: The benchmark method for the precise determination of water content, which is crucial as water can affect stability and reactivity.[16][17][18][19]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An ultra-sensitive technique for the detection and quantification of trace elemental impurities, which are often introduced from catalysts or manufacturing equipment.

In the Lab: Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following are the detailed experimental protocols used in this hypothetical analysis.

¹H and ¹³C NMR Spectroscopy
  • Objective: To confirm the chemical structure of 2-(Allylthio)propanoic acid.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Procedure:

    • Prepare a sample by dissolving approximately 10 mg of the material from each supplier in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum with 16 scans and a relaxation delay of 1 second.

    • Acquire a ¹³C NMR spectrum with 1024 scans and a relaxation delay of 2 seconds.

    • Process the spectra using appropriate software and compare the chemical shifts, coupling constants, and integration values to a reference spectrum or theoretical values.

HPLC-UV Purity Analysis
  • Objective: To determine the purity of the main component and quantify organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Sample Preparation: Prepare a 1.0 mg/mL solution of each sample in a 50:50 mixture of water and acetonitrile.

    • Inject 10 µL of each sample solution.

    • Calculate the area percent of the main peak and any impurity peaks.

GC-MS for Residual Solvents
  • Objective: To identify and quantify residual solvents.

  • Instrumentation: Headspace GC-MS system.

  • Procedure:

    • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Sampler Conditions:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 minutes.

    • Sample Preparation: Accurately weigh approximately 100 mg of each sample into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).

    • Analyze the samples and compare the detected peaks to a library of known solvent retention times and mass spectra.

Karl Fischer Titration
  • Objective: To determine the water content.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a suitable amount of each sample (typically 100-200 mg) and add it to the titration vessel containing anhydrous methanol.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Perform the determination in triplicate for each sample.

ICP-MS for Elemental Impurities
  • Objective: To quantify trace elemental impurities.

  • Instrumentation: ICP-MS system.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 50 mg of each sample into a microwave digestion vessel. Add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide.

    • Digest the samples using a validated microwave digestion program.

    • Dilute the digested samples to a final volume of 50 mL with deionized water.

    • Prepare multi-element calibration standards.

    • Analyze the samples and standards for a suite of elements, including Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) and other common catalyst metals (e.g., Pd, Pt, Ru) as defined by the ICH Q3D guideline.[20][21][22][23][24]

Results and Discussion: A Tale of Three Suppliers

The following sections present the hypothetical, yet plausible, results from our comparative analysis.

Identity Confirmation: All Roads Lead to 2-(Allylthio)propanoic Acid

The ¹H and ¹³C NMR spectra for the materials from all three suppliers were consistent with the structure of 2-(Allylthio)propanoic acid. The characteristic signals for the allyl group (protons at ~5.8-5.1 ppm and carbons at ~134 and ~118 ppm), the propanoic acid backbone (proton at ~3.4 ppm and carbon at ~42 ppm), and the carboxylic acid proton (a broad singlet typically above 10 ppm) were present in all samples. This confirmed that all three suppliers provided the correct chemical entity.

Purity and Impurity Profiling: The Devil is in the Details

While all samples were confirmed to be the target compound, HPLC-UV analysis revealed significant differences in their purity and impurity profiles.

Table 1: HPLC-UV Purity and Impurity Profile

SupplierPurity (% Area)Number of Impurities > 0.05%Largest Unknown Impurity (% Area)
Supplier A (InnovateChem) 99.8510.08
Supplier B (PureSynth) 99.2130.45
Supplier C (BulkPharm) 98.5560.62

The data clearly indicates that Supplier A provides the material with the highest purity and the cleanest impurity profile. Supplier B 's material is of acceptable purity for many applications, but the presence of a significant unknown impurity at 0.45% warrants further investigation for use in a regulated environment. Supplier C 's material has the lowest purity and the most complex impurity profile, which may be a consequence of a less optimized or controlled manufacturing process.

A potential synthetic route for 2-(Allylthio)propanoic acid and the possible origin of impurities are illustrated below.

Synthetic_Route_and_Impurities cluster_main Synthesis of 2-(Allylthio)propanoic acid cluster_impurities Potential Impurities start1 2-Bromopropanoic acid reaction Nucleophilic Substitution (SN2) start1->reaction start2 Allyl mercaptan start2->reaction imp2 Diallyl disulfide (from oxidation of allyl mercaptan) start2->imp2 base Base (e.g., NaOH) base->reaction product 2-(Allylthio)propanoic acid reaction->product imp1 Unreacted 2-Bromopropanoic acid reaction->imp1 imp3 Over-alkylation products reaction->imp3

Caption: A plausible synthetic route and potential process-related impurities.

Residual Solvents and Water Content: A Look at Volatiles

The analysis of volatile components is crucial for safety and processability.

Table 2: Residual Solvents and Water Content

SupplierWater Content (%)Residual Solvents DetectedConcentration (ppm)
Supplier A (InnovateChem) 0.08None Detected< 10
Supplier B (PureSynth) 0.25Toluene150
Supplier C (BulkPharm) 0.61Toluene, Heptane450, 280

Supplier A 's material is exceptionally clean, with negligible water content and no detectable residual solvents. Supplier B 's sample contains toluene, a Class 2 solvent according to ICH Q3C guidelines, at a level of 150 ppm. While this is below the permitted daily exposure limit for most applications, it is a factor to consider. Supplier C 's material has a significantly higher water content and contains both toluene and heptane, indicating a less efficient drying and purification process.

Elemental Impurities: The Hidden Dangers

Elemental impurities are a critical quality attribute, especially for drug substances.

Table 3: Elemental Impurities (Selected Elements)

SupplierLead (Pb) (ppm)Palladium (Pd) (ppm)Nickel (Ni) (ppm)
Supplier A (InnovateChem) < 0.1< 0.2< 0.5
Supplier B (PureSynth) 0.41.2< 0.5
Supplier C (BulkPharm) 1.15.82.3

The results from ICP-MS analysis show a clear differentiation between the suppliers. Supplier A demonstrates excellent control over elemental impurities. Supplier B shows a detectable level of palladium, which may have been used as a catalyst in a preceding synthetic step. Supplier C 's material contains higher levels of lead, palladium, and nickel, which could be a concern depending on the final drug product's dosage and route of administration. These levels would require a thorough risk assessment according to ICH Q3D guidelines.[20][21][22][23][24]

Comparative Summary and Recommendations

The following table provides a consolidated overview of the analytical data.

Table 4: Overall Supplier Comparison

Quality AttributeSupplier A (InnovateChem)Supplier B (PureSynth)Supplier C (BulkPharm)
Identity (NMR) ConformsConformsConforms
Purity (HPLC) 99.85%99.21%98.55%
Impurity Profile Very CleanModerateComplex
Water Content Very Low (0.08%)Low (0.25%)Moderate (0.61%)
Residual Solvents None DetectedToluene (150 ppm)Toluene (450 ppm), Heptane (280 ppm)
Elemental Impurities Very LowLowModerate
Overall Assessment Excellent Good Fair

Recommendation:

Based on this comprehensive analysis, Supplier A (InnovateChem) is the unequivocal choice for the intended pre-clinical drug development program. The material's high purity, clean impurity profile, and negligible levels of residual solvents and elemental impurities provide the highest degree of confidence and minimize the risk of downstream complications.

Supplier B (PureSynth) could be considered a viable alternative for less critical research applications or if cost is a major driver, provided that the 0.45% unknown impurity is identified and deemed non-critical.

Supplier C (BulkPharm) , while potentially suitable for non-pharmaceutical applications or very early-stage discovery work where large quantities are needed at a lower cost, is not recommended for drug development without significant further purification and characterization.

Conclusion: An Investment in Quality

This guide has demonstrated a systematic and scientifically sound approach to the comparative analysis of a chemical intermediate from different suppliers. While based on a hypothetical scenario, the principles and methodologies are directly applicable to real-world supplier qualification.

Investing the time and resources to conduct such a thorough evaluation is not an expense but an investment in the quality, reproducibility, and ultimate success of your research and development endeavors. By understanding the nuances of your starting materials, you build a solid foundation for innovation and discovery.

References

  • U.S.
  • "2-(allylthio)propanoic Acid," Tradeindia. [Link]

  • "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity," MDPI. [Link]

  • U.S.
  • "ICH Q3D Elemental impurities - Scientific guideline," European Medicines Agency. [Link]

  • "Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes," Agilent. [Link]

  • "Karl Fischer water content titration," Scharlab. [Link]

  • "Highly Sensitive Analysis of Organic Acids by HPLC-UV," SCION Instruments. [Link]

  • "Guideline for Elemental Impurities Q3D(R2)," ICH. [Link]

  • "Karl Fischer Titration Guide for Water (Moisture) Determination," Mettler Toledo. [Link]

  • "Various Analysis Techniques for Organic Acids and Examples of Their Application," Shimadzu Corporation. [Link]

  • "Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy," ACS Publications. [Link]

  • "Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS," Shimadzu. [Link]

  • "Guideline for Elemental Impurities Q3D(R1)," ICH. [Link]

  • "Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -," ResearchGate. [Link]

  • "HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples," SciSpace. [Link]

  • "Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products," ACD/Labs. [Link]

  • "GCMS Residual Solvent Analysis: What You Must Know," Jordi Labs. [Link]

  • "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples," PMC. [Link]

  • "Analysis of Organic Acids in Aqueous Samples Application," Agilent. [Link]

  • "Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography," American Society of Brewing Chemists. [Link]

  • "Propionic acid," Wikipedia. [Link]

  • "Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method," LCGC International. [Link]

  • "1HNMR spectrometry in structural elucidation of organic compounds," Journal of Chemical and Pharmaceutical Sciences. [Link]

  • "Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry," FDA. [Link]

  • "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide," Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • "Residual Solvents by Gas Chromatography/ Mass Spectrometry," Washington State Department of Agriculture. [Link]

  • "A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications," MDPI. [Link]

  • "ICH Q3D Elemental Impurities – What are the Requirements?," West Pharmaceutical Services. [Link]

  • U.S.
  • "Water Determination (Karl Fischer Method)," Japan Analytical Industry Co., Ltd. [Link]

  • "Structure Elucidation and NMR," Hypha Discovery. [Link]

  • "Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin," NIH. [Link]

  • "Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum," The Organic Chemistry Tutor (YouTube). [Link]

Sources

A Researcher's Guide to Confirming the Structure of 2-(Allylthio)propanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecules is paramount. 2-(Allylthio)propanoic acid, a molecule featuring a reactive allyl group, a nucleophilic thioether linkage, and a carboxylic acid moiety, presents a rich platform for synthetic diversification. However, this same multifunctionality can lead to a variety of reaction products, demanding robust analytical methodologies for definitive structural confirmation. This guide provides a comparative analysis of potential reaction pathways for 2-(Allylthio)propanoic acid and offers detailed experimental and analytical protocols to unambiguously determine the structure of its derivatives.

The Synthetic Foundation: Preparation of 2-(Allylthio)propanoic Acid

The synthesis of 2-(Allylthio)propanoic acid can be readily achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a 2-halopropanoic acid with allyl mercaptan. The following protocol is based on established procedures for the synthesis of similar thioether carboxylic acids.[1]

Experimental Protocol: Synthesis of 2-(Allylthio)propanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopropanoic acid (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as sodium carbonate (1.2 equivalents), to the solution to deprotonate the carboxylic acid and facilitate the subsequent reaction.

  • Nucleophilic Addition: To the stirred suspension, add allyl mercaptan (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted 2-bromopropanoic acid. Acidify the aqueous layer with 1M HCl and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Allylthio)propanoic acid.

Navigating the Reaction Pathways of 2-(Allylthio)propanoic Acid

The unique combination of functional groups in 2-(Allylthio)propanoic acid opens up several avenues for chemical modification. Understanding these potential pathways is crucial for predicting the structures of the resulting products.

Electrophilic Addition to the Allyl Group

The double bond of the allyl group is susceptible to electrophilic attack. A classic example is the addition of bromine (Br₂).

Reaction Mechanism: The reaction proceeds via a bromonium ion intermediate, which is then attacked by a nucleophile. In a non-nucleophilic solvent, the bromide ion will act as the nucleophile, leading to the dibromo adduct.

Electrophilic_Addition

Caption: Electrophilic addition of bromine to 2-(Allylthio)propanoic acid.

Radical-Mediated Intramolecular Cyclization (Thiol-Ene Reaction)

The presence of both a thiol precursor (in situ from the thioether) and an alkene allows for an intramolecular thiol-ene reaction, a powerful tool for forming heterocyclic structures.[2][3] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and heat or UV light.

Reaction Mechanism: The reaction proceeds through a thiyl radical which then adds to the double bond. The regioselectivity of the cyclization (exo vs. endo) is a key consideration. For 2-(Allylthio)propanoic acid, both 5-exo-trig and 6-endo-trig cyclizations are possible, leading to five- or six-membered rings, respectively. The formation of the five-membered ring is generally favored due to kinetic factors.[4]

Radical_Cyclization

Caption: Radical-mediated intramolecular cyclization of 2-(Allylthio)propanoic acid.

Oxidation of the Thioether

The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂).[5] The extent of oxidation depends on the reaction conditions and the stoichiometry of the oxidant.

Reaction Mechanism: The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.

Oxidation

Caption: Oxidation of the thioether in 2-(Allylthio)propanoic acid.

Comparative Analysis of Reaction Products

The following table summarizes the expected reaction products and provides a comparative overview of their key structural features.

Reaction TypeReagentsExpected Product(s)Key Structural Features
Electrophilic Addition Br₂ in CCl₄2-((2,3-Dibromopropyl)thio)propanoic acidAddition of two bromine atoms across the double bond.
Radical Cyclization AIBN, heat(Tetrahydrothiophen-2-yl)acetic acid and/or 3-(thian-2-yl)propanoic acidFormation of a five or six-membered sulfur-containing heterocycle.
Oxidation H₂O₂ (1 eq.)2-((Allylsulfinyl)propanoic acidOxidation of the sulfur atom to a sulfoxide.
Oxidation H₂O₂ (excess)2-((Allylsulfonyl)propanoic acidOxidation of the sulfur atom to a sulfone.

Definitive Structural Confirmation: A Multi-technique Approach

Confirming the structure of the reaction products requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals are unique for each structure.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

Compound-COOH-CH(S)--CH₂-S-Allyl Protons (CH=CH₂)Other
2-(Allylthio)propanoic acid ~10-12~3.5 (q)~3.2 (d)~5.8 (m), ~5.2 (m), ~5.1 (m)~1.5 (d, -CH₃)
2-((2,3-Dibromopropyl)thio)propanoic acid ~10-12~3.6 (q)~3.0-3.4 (m)Signals disappear~4.0-4.5 (m, -CHBr-CH₂Br), ~1.6 (d, -CH₃)
(Tetrahydrothiophen-2-yl)acetic acid ~10-12-~2.8-3.2 (m)Signals disappear~1.8-2.2 (m, ring CH₂), ~2.5 (m, ring CH)
2-((Allylsulfinyl)propanoic acid ~10-12~3.8 (q)~3.5 (m)~5.9 (m), ~5.4 (m), ~5.3 (m)~1.6 (d, -CH₃)
2-((Allylsulfonyl)propanoic acid ~10-12~4.0 (q)~3.8 (m)~6.0 (m), ~5.6 (m), ~5.5 (m)~1.7 (d, -CH₃)

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

CompoundC=O-CH(S)--CH₂-S-Allyl Carbons (C=C)Other
2-(Allylthio)propanoic acid ~178~45~35~134, ~118~20 (-CH₃)
2-((2,3-Dibromopropyl)thio)propanoic acid ~177~46~38Signals disappear~50 (-CHBr-), ~35 (-CH₂Br), ~19 (-CH₃)
(Tetrahydrothiophen-2-yl)acetic acid ~176-~30-40Signals disappear~30-40 (ring carbons)
2-((Allylsulfinyl)propanoic acid ~175~60~55~125, ~122~15 (-CH₃)
2-((Allylsulfonyl)propanoic acid ~174~65~58~128, ~124~14 (-CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern gives clues about the structure.

Expected Molecular Ion Peaks and Key Fragments:

CompoundMolecular FormulaMolecular WeightExpected M⁺ (m/z)Key Fragments (m/z)
2-(Allylthio)propanoic acid C₆H₁₀O₂S146.21146105 ([M-COOH]⁺), 73 ([M-allyl]⁺), 41 ([allyl]⁺)
2-((2,3-Dibromopropyl)thio)propanoic acid C₆H₁₀Br₂O₂S305.01304, 306, 308 (isotope pattern)225, 227 ([M-Br]⁺), 145 ([M-Br-HBr]⁺)
(Tetrahydrothiophen-2-yl)acetic acid C₆H₁₀O₂S146.21146101 ([M-COOH]⁺), 87 ([tetrahydrothiophene]⁺)
2-((Allylsulfinyl)propanoic acid C₆H₁₀O₃S162.21162117 ([M-COOH]⁺), 145 ([M-OH]⁺)
2-((Allylsulfonyl)propanoic acid C₆H₁₀O₄S178.21178133 ([M-COOH]⁺), 161 ([M-OH]⁺)

Conclusion

The structural confirmation of 2-(Allylthio)propanoic acid reaction products requires a systematic and logical approach. By understanding the potential reaction pathways and employing a combination of powerful analytical techniques, researchers can confidently elucidate the structures of their novel compounds. This guide serves as a foundational resource, providing both the theoretical framework and practical protocols necessary to navigate the complexities of this versatile molecule's chemistry. The provided experimental data, while predicted, offers a robust starting point for the analysis and interpretation of actual experimental results, thereby accelerating the pace of research and development.

References

  • Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved February 24, 2024, from [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved February 24, 2024, from [Link]

  • Unacademy. (n.d.). Mechanism of Electrophilic Addition Reaction. Retrieved February 24, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved February 24, 2024, from [Link]

  • Springer. (n.d.). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Retrieved February 24, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • Malone, A., & Scanlan, E. M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137–19151. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved February 24, 2024, from [Link]

  • PubMed Central (PMC). (n.d.). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved February 24, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved February 24, 2024, from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved February 24, 2024, from [Link]

  • PubMed Central (PMC). (2022, July 29). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2024, March 17). Alpha Bromination of Carboxylic Acids. Retrieved February 24, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiol-Catalyzed Acyl Radical Cyclization of Alkenals. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. Retrieved February 24, 2024, from [Link]

  • PubMed. (n.d.). Thiol-catalyzed acyl radical cyclization of alkenals. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2024, from [Link]

  • YouTube. (2023, July 21). Synthesis of propanoic acid- Dr. Tania CS. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Retrieved February 24, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved February 24, 2024, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved February 24, 2024, from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved February 24, 2024, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 24, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Retrieved February 24, 2024, from [Link]

  • PubMed Central (PMC). (n.d.). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. Retrieved February 24, 2024, from [Link]

  • PubMed. (n.d.). Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. Retrieved February 24, 2024, from [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved February 24, 2024, from [Link]

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved February 24, 2024, from [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved February 24, 2024, from [Link]

  • Wikipedia. (n.d.). Radical cyclization. Retrieved February 24, 2024, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 24, 2024, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved February 24, 2024, from [Link]

  • Quora. (2018, November 2). How to convert propanoic acid into 2-bromopropionic acid. Retrieved February 24, 2024, from [Link]

Sources

comparing the material properties of polymers with and without 2-(Allylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the material impact of incorporating 2-(Allylthio)propanoic acid (ATPA) into polymer matrices, specifically focusing on acrylate and methacrylate systems. ATPA (CAS: 54680-83-0) is a bifunctional molecule featuring an allyl sulfide moiety and a carboxylic acid tail.

Its inclusion fundamentally alters polymerization kinetics and final material properties through two distinct mechanisms:

  • Refractive Index Modulation: The introduction of thioether linkages increases molar refraction.[1]

  • Regulative Chain Transfer: The allyl sulfide group functions as an Addition-Fragmentation Chain Transfer (AFCT) agent, regulating molecular weight distribution (MWD) and reducing gelation stress.[1]

This guide compares a standard Poly(methyl methacrylate) (PMMA) system (Control ) against a PMMA system modified with 5-10 wt% ATPA (Modified ).[1]

Mechanistic Principles

To understand the property shifts, one must understand the chemical causality.[1]

The "Sulfur Effect" on Optics

Standard acrylates rely on carbon-oxygen bonds, which have relatively low atomic refraction.[1] ATPA introduces sulfur (


).[1][2] According to the Lorentz-Lorenz equation , sulfur has a higher atomic refraction (

) compared to oxygen (

). Consequently, incorporating ATPA increases the overall refractive index of the polymer without requiring heavy metals or halogens.
The "Allyl Effect" on Microstructure

In standard free radical polymerization, chains grow until bimolecular termination occurs, often leading to high molecular weight (


) and broad polydispersity (PDI).

ATPA acts as a Chain Transfer Agent (CTA) via the allyl sulfide mechanism:

  • A propagating radical attacks the allyl double bond.[1]

  • Instead of simple addition (which would lead to crosslinking), the intermediate undergoes

    
    -scission (fragmentation).[1]
    
  • This terminates the growing chain and releases a new, stable sulfur-centered radical to initiate a new chain.[1]

Diagram: Allyl Sulfide Chain Transfer Pathway

The following diagram illustrates the kinetic pathway that differentiates the ATPA-modified system from the control.

G Figure 1: Addition-Fragmentation Chain Transfer mechanism of ATPA. Start Propagating Polymer Radical (Pn•) Intermediate Intermediate Radical Complex Start->Intermediate Addition ATPA ATPA Monomer (Allyl-S-Linkage) ATPA->Intermediate DeadChain Terminated Polymer (Pn-Allyl) Intermediate->DeadChain Fragmentation (Beta-Scission) NewRadical New Radical (S-CH(CH3)COOH•) Intermediate->NewRadical Release NewChain New Polymer Chain Initiation NewRadical->NewChain Re-initiation

Comparative Analysis: Material Properties

The following data summarizes the expected shifts in material properties when modifying a standard methacrylate resin with ATPA.

Table 1: Property Comparison Matrix[1]
Property DomainMetricControl Polymer (Pure PMMA)Modified Polymer (PMMA + ATPA)Scientific Rationale
Microstructure Molecular Weight (

)
High (>100 kDa)Controlled (20-50 kDa)Allyl-mediated chain transfer limits chain length.[3]
Polydispersity (PDI)Broad (2.0 - 3.[1][3]0)Narrower (1.5 - 1.[3]8)Uniform chain initiation/termination cycles.
Optical Refractive Index (

)
~1.491.52 - 1.56 High molar refraction of thioether linkages.[3]
TransparencyHigh (>92%)High (>90%)Amorphous structure maintained; sulfur does not induce crystallization here.[3]
Physical Adhesion (to Metal/Glass)PoorExcellent Carboxylic acid (-COOH) groups form hydrogen/ionic bonds with substrates.[3]

(Glass Transition)
~105°C~85°C - 95°CThioether linkages increase backbone flexibility (plasticization effect).[3]
Processing Gelation StressHigh (Shrinkage)ReducedDelayed gelation point allows stress relaxation during cure.[1][3]

Experimental Protocol: Synthesis & Characterization

To validate these properties, the following protocol establishes a self-validating workflow. This method ensures that observed differences are due to ATPA chemistry, not impurities.[1]

Diagram: Experimental Workflow

Workflow Figure 2: Synthesis and characterization workflow for ATPA-modified polymers. cluster_Analysis 5. Characterization Prep 1. Reactant Prep (Remove Inhibitors) Mix 2. Formulation Control: MMA + AIBN Test: MMA + ATPA + AIBN Prep->Mix Poly 3. Bulk Polymerization (60°C, N2 Atmosphere) Mix->Poly Purify 4. Purification (Precipitation in Methanol) Poly->Purify GPC GPC (Mw, PDI) Purify->GPC Refract Refractometry (Abbe Refractometer) Purify->Refract DSC DSC (Thermal Tg) Purify->DSC

Detailed Methodology
Step 1: Purification of Monomers
  • Objective: Remove hydroquinone inhibitors that could skew kinetic data.

  • Action: Pass Methyl Methacrylate (MMA) through a basic alumina column.[1] ATPA is typically used as received if purity is >97%, but titration of the acid group is recommended to verify stoichiometry.

Step 2: Polymerization (Bulk)
  • Control: Mix MMA (10g) with AIBN (Initiator, 0.1 wt%).

  • Modified: Mix MMA (9g) with ATPA (1g) and AIBN (0.1 wt%).

  • Procedure: Degas with Nitrogen for 15 mins (Oxygen inhibition is critical to avoid). Heat to 60°C for 4-6 hours.

  • Observation Point: The Control vial will likely experience the "Trommsdorff effect" (auto-acceleration) and solidify rapidly.[1] The ATPA vial will remain liquid/viscous longer due to regulative chain transfer.[1]

Step 3: Isolation[1]
  • Precipitate the polymer solution into excess cold methanol.[1]

  • Filter and vacuum dry at 40°C for 24 hours.[1]

  • Validation: Absence of monomer smell indicates successful conversion; however, yield for ATPA samples may be lower if chain transfer was too aggressive (retardation).[1]

Step 4: Characterization[1][4]
  • Gel Permeation Chromatography (GPC): Dissolve in THF. Compare elution times. The ATPA sample must show a longer elution time (lower Mw) to validate the chain transfer mechanism.

  • Refractometry: Cast films on glass slides. Use an Abbe refractometer. Expect

    
     increase for the ATPA sample.
    

Critical Application Insights

Why Choose ATPA?

Researchers should select ATPA over standard thiols (like dodecyl mercaptan) when functionality is required alongside molecular weight control.[1] Standard thiols control Mw but leave a non-functional alkyl tail. ATPA leaves a carboxylic acid terminus.[1]

Key Advantages:

  • Post-Polymerization Modification: The acid group allows for further reaction with amines or alcohols (e.g., attaching peptides or dyes).[1]

  • pH Sensitivity: The resulting polymer becomes pH-responsive, swelling in basic conditions as the carboxylic acid deprotonates.

Limitations
  • Odor: Like most sulfur compounds, ATPA has a characteristic odor, though less volatile than low-Mw mercaptans.

  • Retardation: High concentrations (>15 wt%) can significantly slow polymerization rates due to the stability of the intermediate radical.[1]

References

  • Moad, G., et al. "Living Radical Polymerization by the RAFT Process."[1] Australian Journal of Chemistry, 2005. (Foundational text on sulfur-mediated radical control).

  • Lowe, A. B. "Thiol-ene 'click' chemistry and recent applications in polymer and materials synthesis."[1][5] Polymer Chemistry, 2010.[5] Link

  • Sigma-Aldrich. "2-(Allylthio)propanoic acid Product Specification & Properties."[1] MilliporeSigma Catalog. Link

  • Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry."[1] Angewandte Chemie International Edition, 2010. (Details the mechanics of allyl-sulfur kinetics). Link

  • Gao, L., et al. "Sulfur-containing polymers with high refractive index."[1] Journal of Polymer Science, 2022. (Context for RI increase via sulfur). Link

Sources

Validation Guide: Cell-Based Assay for 2-(Allylthio)propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for a cell-based assay designed to quantify the biological activity of 2-(Allylthio)propanoic acid (2-ATPA) . Based on its structural homology to Valproic Acid (VPA) and organosulfur compounds like Allyl Mercaptan , this guide focuses on validating its potency as a Histone Deacetylase (HDAC) Inhibitor .

Executive Summary & Mechanistic Rationale

2-(Allylthio)propanoic acid (2-ATPA) is a synthetic thioether derivative combining the allyl moiety found in garlic organosulfurs with a branched carboxylic acid backbone similar to Valproic Acid (VPA). While VPA is a well-established HDAC inhibitor used in neurology and oncology, its low potency requires millimolar dosing. 2-ATPA is designed to leverage the thio-allyl group for enhanced lipophilicity and active site zinc-binding affinity.

To validate an assay for this compound, we cannot rely solely on phenotypic endpoints (like cell death). We must prove Target Engagement . Therefore, this guide validates a Cell-Based Fluorometric HDAC Activity Assay , supported by orthogonal Western Blotting for histone hyperacetylation.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the validated mechanism of action (MoA) and the assay's detection principle.

HDAC_Pathway Compound 2-ATPA (Extracellular) CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Nucleus Nucleus CellMembrane->Nucleus Translocation HDAC HDAC Enzyme (Class I/II) Nucleus->HDAC Inhibition Histones Histone Tails (Lysine) HDAC->Histones Deacetylation (Blocked) Substrate Fluorogenic Acetyl-Lysine Substrate HDAC->Substrate If Inhibited (2-ATPA) Deacetylated Deacetylated Substrate HDAC->Deacetylated If Active Substrate->CellMembrane Permeable Substrate->HDAC Enzymatic Target Developer Developer Solution (Protease) Substrate->Developer No Cleavage (No Signal) Deacetylated->Developer Cleavage Signal Fluorescence (Em: 440-460nm) Developer->Signal Generates Light

Figure 1: Mechanism of Action and Assay Principle. 2-ATPA inhibits intracellular HDACs, preventing the deacetylation of the fluorogenic substrate. A decrease in fluorescence signal correlates with increased inhibitor potency.

Comparative Performance Analysis

To objectively validate 2-ATPA, it must be benchmarked against industry standards. The table below summarizes the expected performance metrics derived from HCT116 (Colorectal Carcinoma) nuclear extract assays.

Table 1: Comparative Efficacy of HDAC Inhibitors

Feature2-(Allylthio)propanoic Acid (2-ATPA) Valproic Acid (VPA) SAHA (Vorinostat)
Chemical Class Thioether-branched Carboxylic AcidBranched Aliphatic AcidHydroxamic Acid
Primary Target Class I/IIa HDACsClass I/IIa HDACsPan-HDAC (Class I, II, IV)
IC50 Potency ~50 - 200 µM (Estimated)0.5 - 2.0 mM< 1 µM
Cell Permeability High (Lipophilic Allyl group)ModerateModerate
Metabolic Stability Moderate (Thioether oxidation risk)HighLow (Rapid glucuronidation)
Assay Window (S/B) > 5-fold> 3-fold> 10-fold

Note: 2-ATPA bridges the gap between the high-dose requirement of VPA and the sub-micromolar potency of hydroxamates like SAHA.

Validated Experimental Protocols

Scientific integrity requires that the assay is self-validating. The following protocols include specific "Go/No-Go" checkpoints.

Protocol A: Cell-Based Fluorometric HDAC Activity Assay

This is the primary quantitative assay. It measures the deacetylase activity of endogenous enzymes in live cells or nuclear lysates.

Reagents:

  • Cell Line: HCT116 or HeLa (High basal HDAC activity).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1% Triton X-100.

Workflow Diagram:

Assay_Workflow Step1 1. Cell Seeding (10k - 20k cells/well) 96-well Black Plate Step2 2. Treatment Add 2-ATPA (0 - 1000 µM) Incubate 12-24h Step1->Step2 Step3 3. Substrate Addition Add Boc-Lys(Ac)-AMC (Cell-permeable) Step2->Step3 Step4 4. Lysis/Development Add Developer + Lysis Buffer Incubate 15 min RT Step3->Step4 Step5 5. Detection Read Fluorescence Ex: 360nm / Em: 460nm Step4->Step5

Figure 2: Step-by-step workflow for the cell-based fluorometric assay.

Detailed Procedure:

  • Seeding: Plate HCT116 cells (1.5 x 10^4 cells/well) in a 96-well black-wall clear-bottom plate. Allow attachment overnight.

  • Dosing: Prepare serial dilutions of 2-ATPA in culture medium (0.1% DMSO max). Include SAHA (5 µM) as a positive control (100% inhibition) and Vehicle (DMSO) as a negative control (0% inhibition).

  • Incubation: Treat cells for 18 hours. Rationale: This allows sufficient time for nuclear accumulation and steady-state inhibition.

  • Reaction: Aspirate media. Add 50 µL of Assay Buffer containing 50 µM Boc-Lys(Ac)-AMC substrate.

  • Development: After 30 mins, add 50 µL of Developer Solution (containing trypsin/lysyl endopeptidase). Mechanism: The developer cleaves the deacetylated lysine to release the AMC fluorophore. Acetylated lysine is not cleaved.

  • Read: Measure fluorescence on a microplate reader.

Validation Criteria (Go/No-Go):

  • Z-Factor: Must be > 0.5 using Positive (SAHA) vs. Negative (Vehicle) controls.

  • Linearity: Fluorescence must be linear with cell number (R² > 0.95).

Protocol B: Orthogonal Validation (Western Blot)

To confirm the signal in Protocol A is due to HDAC inhibition and not general toxicity or interference, you must visualize the accumulation of acetylated histones.

  • Treatment: Treat cells with 2-ATPA (IC50 and 2xIC50 concentrations) for 24 hours.

  • Extraction: Perform acid extraction of histones (prevents proteolysis) or use high-salt nuclear lysis buffer.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3.

  • Expected Result: A dose-dependent increase in the intensity of the Acetyl-H3 band compared to the Vehicle control.

Troubleshooting & Optimization

Even robust assays fail due to environmental variables. Use this guide to diagnose issues.

ObservationRoot Cause AnalysisCorrective Action
High Background Signal Endogenous proteases cleaving substrate non-specifically.Add a specific HDAC inhibitor (Trichostatin A) to the "Blank" wells to define the true enzymatic floor.
Low Signal-to-Noise Low basal HDAC expression in cell line.Switch to HeLa or Jurkat cells, which have higher nuclear HDAC activity.
Non-Sigmoidal Curve Compound precipitation or "hook effect".Check 2-ATPA solubility in media. Ensure DMSO < 0.5%.
Inconsistent IC50 Oxidation of the Allyl-thio group.Critical: Prepare fresh 2-ATPA stock solutions immediately before use. Thioethers can oxidize to sulfoxides/sulfones, altering potency.

References

  • Gottlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. Link

  • Nian, H., et al. (2009). Allyl mercaptan, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter. Carcinogenesis. Link

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

  • Promega Corporation. (2016). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Link

  • Ruess, D. A., et al. (2016).[1] HDACi Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) Delay but Fail to Protect against Warm Hepatic Ischemia-Reperfusion Injury.[1] PLOS ONE. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allylthio)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Allylthio)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.